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  • Product: Ethyl 2,5-difluoro-3-nitrobenzoate

Core Science & Biosynthesis

Foundational

Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4): A Critical Fluorinated Building Block in Advanced API Synthesis

Executive Summary In the landscape of modern drug discovery, highly functionalized fluoroaromatics are indispensable for tuning the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized fluoroaromatics are indispensable for tuning the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4) represents a highly specialized, multi-functional scaffold[1]. Featuring two fluorine atoms, a nitro group, and an ethyl ester on a single benzene ring, this compound provides orthogonal reactivity handles for complex molecular assembly. It is prominently featured in the synthesis of next-generation oxazolidinone antibacterials and tyrosine kinase inhibitors[2].

This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic protocols, and its downstream applications in medicinal chemistry.

Physicochemical Profiling & Structural Logic

The strategic placement of functional groups on the benzene ring dictates the compound's utility. The fluorine atoms at the 2- and 5-positions increase the lipophilicity of the molecule while simultaneously activating the ring for Nucleophilic Aromatic Substitution (SNAr). The nitro group at the 3-position serves as a masked amine, which can be revealed later in the synthetic sequence. Finally, the ethyl ester protects the reactive carboxylic acid moiety during basic or nucleophilic downstream transformations.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the ester and its direct precursor[1][3][4]:

PropertyValue
Chemical Name Ethyl 2,5-difluoro-3-nitrobenzoate
CAS Registry Number 1154279-29-4
Molecular Formula C9H7F2NO4
Molecular Weight 231.15 g/mol
Precursor Acid CAS 741721-49-3 (2,5-Difluoro-3-nitrobenzoic acid)
Key Structural Features 2,5-Difluoro substitution, 3-Nitro group, Ethyl ester

Mechanistic Synthesis & Experimental Protocols

The synthesis of Ethyl 2,5-difluoro-3-nitrobenzoate is a two-step process originating from commercially available 2,5-difluorobenzoic acid. The workflow relies on a regioselective electrophilic aromatic substitution followed by a classic Fischer esterification[5].

SynthesisPathway A 2,5-Difluorobenzoic Acid (CAS: 2991-28-8) B Nitration (HNO3 / H2SO4) A->B C 2,5-Difluoro-3-nitrobenzoic Acid (CAS: 741721-49-3) B->C Regioselective Nitration D Esterification (EtOH / H+) C->D E Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4) D->E Carboxyl Protection

Figure 1: Synthetic workflow for Ethyl 2,5-difluoro-3-nitrobenzoate from 2,5-difluorobenzoic acid.

Protocol 1: Regioselective Nitration

Objective: Synthesize 2,5-difluoro-3-nitrobenzoic acid (CAS: 741721-49-3)[4][5].

Causality & Logic: The nitration of 2,5-difluorobenzoic acid is governed by competing electronic effects. The two fluorine atoms are ortho/para-directing but strongly inductively deactivating. The carboxyl group is meta-directing and deactivating. Because the ring is highly electron-deficient, harsh conditions (fuming HNO3​ and concentrated H2​SO4​ ) are mandatory. Strict temperature control (0–5 °C) is critical to prevent oxidative ring cleavage and to maximize the regioselective formation of the 3-nitro isomer over the 6-nitro byproduct[5].

Step-by-Step Methodology:

  • Preparation: Charge a dry, multi-neck round-bottom flask with concentrated H2​SO4​ (5 volumes) and cool to 0 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 2,5-difluorobenzoic acid in small portions under vigorous stirring, ensuring the internal temperature remains below 5 °C.

  • Nitration: Prepare a pre-cooled mixture of fuming HNO3​ (1.2 equivalents) and conc. H2​SO4​ . Add this nitrating mixture dropwise via an addition funnel. Self-Validation: Dropwise addition controls the generation of the highly reactive nitronium ion ( NO2+​ ) and prevents thermal runaway.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

  • Quenching & Isolation: Pour the reaction mixture slowly over crushed ice. Self-Validation: Rapid dilution and cooling force the precipitation of the product while immediately halting further electrophilic substitution. Filter the crude solid, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol/water to separate the desired 3-nitro isomer from the 6-nitro impurity.

Protocol 2: Fischer Esterification

Objective: Convert the free acid to Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4)[1].

Causality & Logic: The conversion of the acid to its ethyl ester serves a dual purpose. First, it masks the highly acidic carboxylic acid proton, which would otherwise interfere with base-promoted downstream reactions (e.g., SNAr). Second, the ethyl ester significantly enhances the lipophilicity of the intermediate, facilitating purification via silica gel column chromatography—a critical advantage given that the highly polar free acid streaks heavily on silica.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified 2,5-difluoro-3-nitrobenzoic acid in absolute ethanol (10 volumes).

  • Catalysis: Add a catalytic amount of concentrated H2​SO4​ (0.1 equivalents). Alternatively, thionyl chloride ( SOCl2​ ) can be added dropwise at 0 °C to generate HCl in situ.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 8–12 hours. Self-Validation: Because Fischer esterification is an equilibrium process, utilizing ethanol as both the solvent and reactant drives the reaction to completion according to Le Chatelier's Principle. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO3​ (to remove unreacted acid and catalyst) and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield Ethyl 2,5-difluoro-3-nitrobenzoate as a crystalline solid[1].

Downstream Applications in Drug Discovery

Ethyl 2,5-difluoro-3-nitrobenzoate is not an end-product; it is a highly versatile intermediate. Its primary value lies in the orthogonal reactivity of its functional groups, which allows medicinal chemists to rapidly assemble complex pharmacophores.

As documented in the authoritative patent literature by and subsequent medicinal chemistry reviews, this scaffold is heavily utilized in the synthesis of oxazolidinone antibacterial agents and kinase inhibitors[2].

Downstream Start Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4) Red Nitro Reduction (Fe/HCl or Pd/C, H2) Start->Red SNAr SNAr Reaction (Nucleophilic Attack at C2/C5) Start->SNAr Aniline Ethyl 3-amino-2,5-difluorobenzoate (Amine Intermediate) Red->Aniline Substituted C2/C5 Substituted Analogues (Ether/Amine Derivatives) SNAr->Substituted API Advanced APIs (Oxazolidinones & Kinase Inhibitors) Aniline->API Scaffold Assembly Substituted->API Scaffold Assembly

Figure 2: Downstream derivatization pathways for API scaffold assembly.

Key Derivatization Pathways
  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is highly activated by the strongly electron-withdrawing nitro group at the 3-position and the ester at the 1-position. Treatment of the ester with various nitrogen or oxygen nucleophiles (e.g., morpholine, piperazine derivatives) leads to the displacement of the C2-fluorine, generating highly substituted aromatic systems.

  • Nitro Reduction: The nitro group can be cleanly reduced to an aniline using catalytic hydrogenation (Pd/C, H2​ ) or Béchamp reduction (Fe/HCl). The resulting amine (Ethyl 3-amino-2,5-difluorobenzoate) serves as a critical anchor point for the construction of oxazolidinone rings or amide-based kinase hinge-binders.

References

  • ChemSrc. "2,5-difluoro-3-nitrobenzoic acid | CAS#: 741721-49-3." ChemSrc Chemical Database, 2025. Available at: [Link]

  • Warner-Lambert Company LLC. "Pyrazolo[1,5-a]pyrimidines and related compounds as kinase inhibitors (Patent: WO2004/69832 A2)." World Intellectual Property Organization, 2004. Available at:[Link]

  • Vara Prasad, J.V.N., et al. "Recent developments in the identification of novel oxazolidinone antibacterial agents." Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 20, 2006, pp. 5392-5397. Available at:[Link]

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Exploratory

Ethyl 2,5-difluoro-3-nitrobenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2,5-difluoro-3-nitrobenzoate Introduction Ethyl 2,5-difluoro-3-nitrobenzoate is a highly functionalized aromatic compound of significant inte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2,5-difluoro-3-nitrobenzoate

Introduction

Ethyl 2,5-difluoro-3-nitrobenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of electron-withdrawing groups—two fluorine atoms, a nitro group, and an ethyl ester—on a benzene ring makes it an exceptionally versatile synthetic building block. The electron-deficient nature of the aromatic ring, a direct consequence of these substituents, renders it highly susceptible to specific chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, reactivity, and synthetic utility, offering field-proven insights for its application in complex molecular design and drug development programs.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its handling, reaction setup, and characterization. The data for Ethyl 2,5-difluoro-3-nitrobenzoate are summarized below.

Physicochemical Data
PropertyValueSource(s)
CAS Number 1154279-29-4[1]
Molecular Formula C₉H₇F₂NO₄[2]
Molecular Weight 231.15 g/mol [2]
Appearance Expected to be a solid at room temperatureInferred from similar compounds[3]
Solubility Insoluble in water; soluble in common organic solvents (e.g., DMF, DMSO, Ethyl Acetate, Dichloromethane)Inferred from structure and safety data of related compounds[4]
Predicted Spectroscopic Signature
  • ¹H NMR: The spectrum would feature two distinct regions.

    • Aromatic Region (approx. 7.5-8.5 ppm): Two doublets of doublets (or more complex multiplets) corresponding to the two aromatic protons. The coupling constants would reflect ortho and meta coupling to each other and to the fluorine atoms.

    • Aliphatic Region: A quartet around 4.4 ppm for the methylene protons (-OCH₂CH₃) coupled to the adjacent methyl group, and a triplet around 1.4 ppm for the terminal methyl protons (-OCH₂CH₃). This ethyl ester pattern is characteristic.[5][6]

  • ¹³C NMR: Key signals would include:

    • A carbonyl carbon from the ester at ~164 ppm.[6][7]

    • Aromatic carbons attached to fluorine would show large C-F coupling constants and appear at ~150-160 ppm.

    • The carbon attached to the nitro group would be deshielded.

    • The methylene carbon of the ethyl group would appear around 62 ppm, and the methyl carbon around 14 ppm.[6][7]

  • ¹⁹F NMR: Two distinct signals would be observed for the two non-equivalent fluorine atoms, with their chemical shifts influenced by the adjacent substituents.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be present:

    • Strong C=O stretch for the ester at ~1720-1740 cm⁻¹.[6]

    • Asymmetric and symmetric NO₂ stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

    • C-F stretches in the 1100-1300 cm⁻¹ region.

    • C-O stretches for the ester around 1250 cm⁻¹ and 1100 cm⁻¹.[6]

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 231.15.

Chemical Reactivity and Mechanistic Insights

The reactivity of Ethyl 2,5-difluoro-3-nitrobenzoate is dominated by the electron-poor nature of its aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

This is the cornerstone reaction for this class of compounds. The aromatic ring is rendered highly electrophilic by the potent electron-withdrawing effects of the nitro group and, to a lesser extent, the ethyl ester.[8][9]

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine, alkoxide, or thiol) attacks one of the carbons bearing a fluorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][9] Aromaticity is then restored by the elimination of a fluoride ion, which is a good leaving group in this context.[8][10]

  • Regioselectivity: The nitro group strongly activates the ortho (C2) and para (C5, relative to the nitro group) positions towards nucleophilic attack. The ester group also contributes to activation, primarily at its ortho position (C2).

    • Substitution at C5: The fluorine at C5 is para to the strongly activating nitro group. The negative charge in the Meisenheimer intermediate can be effectively delocalized onto the oxygen atoms of the nitro group through resonance, making this position highly reactive.

    • Substitution at C2: The fluorine at C2 is ortho to both the nitro group and the ester group. While attack at this position is also favorable, it may be subject to steric hindrance from the adjacent bulky ester group.

    • Causality: The rate of reaction is significantly faster when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for direct stabilization of the negatively charged intermediate.[8][11] Therefore, substitution is strongly favored at the C5 position.

Caption: General mechanism of SNAr on Ethyl 2,5-difluoro-3-nitrobenzoate.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a pivotal transformation, unlocking access to a wide range of further chemical modifications.[12] The primary challenge is to achieve this reduction chemoselectively without affecting the ethyl ester.

  • Catalytic Hydrogenation:

    • H₂/Pd-C: This is a highly efficient method but often lacks chemoselectivity. It can reduce the nitro group but may also lead to dehalogenation (loss of fluorine) or reduction of the aromatic ring under harsh conditions.[13]

    • H₂/Raney Nickel: Often used when trying to avoid dehalogenation of aromatic chlorides or bromides, and can be effective for nitro group reduction.[13]

  • Metal-Mediated Reductions: These methods are generally preferred for complex molecules due to their excellent functional group tolerance.[12]

    • Iron (Fe) or Zinc (Zn) in Acid: Using iron powder in acidic media (e.g., acetic acid or with ammonium chloride) is a classic, mild, and highly selective method for reducing nitro groups to amines while leaving esters intact.[13]

    • Tin(II) Chloride (SnCl₂): Another mild and effective reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[13]

    • Sodium Borohydride with Additives (e.g., NaBH₄-FeCl₂): Recent studies have shown that systems like NaBH₄-FeCl₂ can selectively reduce nitro groups over esters with high efficiency.[14]

Synthetic Methodologies and Experimental Protocols

Synthesis of Ethyl 2,5-difluoro-3-nitrobenzoate

A plausible synthesis involves a two-step process starting from 2,5-difluorobenzoic acid.

  • Nitration: Introduction of the nitro group at the C3 position via electrophilic aromatic substitution.

  • Esterification: Conversion of the resulting carboxylic acid to the ethyl ester.

Protocol: Synthesis via Nitration and Fischer Esterification

  • Nitration of 2,5-difluorobenzoic acid:

    • To a stirred solution of concentrated sulfuric acid at 0-5 °C, slowly add 2,5-difluorobenzoic acid (1.0 eq).

    • Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the internal temperature below 10 °C.[15]

    • After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC or LC-MS analysis indicates full consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid (2,5-difluoro-3-nitrobenzoic acid) by vacuum filtration, wash thoroughly with cold water, and dry.[15]

  • Fischer Esterification:

    • Suspend the dried 2,5-difluoro-3-nitrobenzoic acid (1.0 eq) in absolute ethanol (serving as both reagent and solvent).[16]

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.[16]

    • After completion, cool the mixture and remove the excess ethanol under reduced pressure.

    • Dilute the residue with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure Ethyl 2,5-difluoro-3-nitrobenzoate.

Representative Protocol: SNAr with a Primary Amine

This protocol describes a typical procedure for substituting the C5 fluorine with an amine nucleophile.

Experimental_Workflow start Combine Reactants: - Ethyl 2,5-difluoro-3-nitrobenzoate (1.0 eq) - Amine (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., DMF or DMSO) reaction Heat Reaction Mixture (e.g., 80-120 °C) start->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: 1. Cool to RT 2. Pour into water 3. Extract with organic solvent (e.g., EtOAc) monitor->workup Complete wash Wash Organic Layer: 1. Water 2. Brine workup->wash dry Dry & Concentrate: 1. Dry over Na₂SO₄ or MgSO₄ 2. Filter 3. Evaporate solvent wash->dry purify Purification (Flash Column Chromatography) dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for an SNAr reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine Ethyl 2,5-difluoro-3-nitrobenzoate (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).[10]

  • Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[10]

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.[10]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[10]

  • Workup: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract several times with an organic solvent like ethyl acetate.[10]

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.

Applications in Research and Development

Ethyl 2,5-difluoro-3-nitrobenzoate is not an end product but a valuable intermediate. Its utility stems from its capacity for sequential, regioselective functionalization.

  • Pharmaceutical Synthesis: The difluoronitrobenzoate scaffold is a key component in the synthesis of various biologically active molecules.[16] After SNAr and subsequent nitro group reduction, the resulting aniline can undergo a variety of cyclization or coupling reactions to build complex heterocyclic systems common in kinase inhibitors, antibacterial agents, and other pharmaceuticals.[3][17] The nitro group itself is a known pharmacophore in certain classes of antibiotics.[17][18]

  • Agrochemicals: Similar to pharmaceuticals, the structural motifs accessible from this intermediate are relevant in the design of modern herbicides and pesticides.

  • Materials Science: Poly-substituted aromatic compounds are building blocks for functional materials, including porous organic frameworks and dyes.[19]

Safety and Handling

  • General Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20]

  • Hazards: While specific toxicity data is limited, compounds of this class should be treated as potentially hazardous. They are expected to be irritants to the skin, eyes, and respiratory system.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 2,5-difluoro-3-nitrobenzoate is a powerful and versatile chemical intermediate. Its value lies in the predictable and high-yielding reactivity of its activated aromatic ring, particularly towards nucleophilic aromatic substitution. A thorough understanding of its reactivity, regioselectivity, and the methods for selectively transforming its functional groups allows researchers to strategically incorporate this building block into the synthesis of complex, high-value molecules for a wide range of scientific applications.

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Foundational

An In-depth Technical Guide to the Molecular Structure of Ethyl 2,5-difluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2,5-difluoro-3-nitrobenzoate, with the CAS number 1154279-29-4 and molecular formula C₉H₇F₂NO₄, is a substituted aromatic compound of sig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,5-difluoro-3-nitrobenzoate, with the CAS number 1154279-29-4 and molecular formula C₉H₇F₂NO₄, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] The strategic placement of two fluorine atoms and a nitro group on the benzene ring, coupled with the ethyl ester functionality, imparts unique electronic properties and potential for diverse chemical transformations. This guide provides a comprehensive analysis of its molecular structure, a detailed protocol for its synthesis, and an examination of its key physicochemical and safety characteristics, offering a vital resource for professionals engaged in its study and application.

Molecular Structure and Elucidation

The molecular structure of Ethyl 2,5-difluoro-3-nitrobenzoate is characterized by a benzene ring substituted at the 1, 2, 3, and 5 positions. The ethyl carboxylate group is at position 1, fluorine atoms at positions 2 and 5, and a nitro group at position 3. This arrangement creates a distinct electronic environment that can be elucidated through various spectroscopic techniques.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons. The two aromatic protons will be split by each other and by the adjacent fluorine atoms, resulting in complex multiplets. The ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide detailed information about the carbon skeleton. The carbonyl carbon of the ester will appear significantly downfield (typically in the 160-170 ppm range).[3] The aromatic carbons will resonate in the 110-165 ppm region, with their chemical shifts influenced by the attached fluorine and nitro substituents.[2][3] The two carbons of the ethyl group will appear in the upfield region, with the methylene carbon around 60 ppm and the methyl carbon around 14 ppm.[4]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong absorbances are expected for the carbonyl (C=O) stretch of the ester at approximately 1720-1740 cm⁻¹, and for the asymmetric and symmetric stretches of the nitro (NO₂) group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[5][6][7] The C-F bonds will show strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.[5]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (231.15 g/mol ).[1] Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and the nitro group (-NO₂).

Synthesis and Experimental Protocols

The synthesis of Ethyl 2,5-difluoro-3-nitrobenzoate is a two-step process that begins with the nitration of 2,5-difluorobenzoic acid, followed by the Fischer esterification of the resulting 2,5-difluoro-3-nitrobenzoic acid.

Synthesis Pathway

Synthesis of Ethyl 2,5-difluoro-3-nitrobenzoate 2,5-Difluorobenzoic Acid 2,5-Difluorobenzoic Acid 2,5-Difluoro-3-nitrobenzoic Acid 2,5-Difluoro-3-nitrobenzoic Acid 2,5-Difluorobenzoic Acid->2,5-Difluoro-3-nitrobenzoic Acid Nitration (HNO₃, H₂SO₄) Ethyl 2,5-difluoro-3-nitrobenzoate Ethyl 2,5-difluoro-3-nitrobenzoate 2,5-Difluoro-3-nitrobenzoic Acid->Ethyl 2,5-difluoro-3-nitrobenzoate Esterification (Ethanol, H₂SO₄)

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Exploratory

Ethyl 2,5-difluoro-3-nitrobenzoate: Comprehensive Spectroscopic Profiling and Synthetic Methodologies

Executive Summary Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4) is a highly versatile, fluorinated aromatic building block[1]. In contemporary drug discovery, it is extensively utilized in the synthesis of advan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4) is a highly versatile, fluorinated aromatic building block[1]. In contemporary drug discovery, it is extensively utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and antitubercular benzothiazinones[2][3]. The strategic placement of two fluorine atoms and a nitro group on the benzoate scaffold provides unique electronic and steric properties, facilitating regioselective cross-coupling and nucleophilic aromatic substitution (S N​ Ar) reactions.

As a Senior Application Scientist, I have structured this whitepaper to serve as an in-depth technical guide. It moves beyond mere data reporting to explain the fundamental causality behind the synthetic regioselectivity and the quantum mechanical principles dictating its spectroscopic signatures.

Synthetic Workflow and Experimental Protocols

The preparation of ethyl 2,5-difluoro-3-nitrobenzoate relies on a robust, two-step sequence: regioselective electrophilic aromatic nitration followed by acid-catalyzed esterification. Every protocol described here is designed as a self-validating system, ensuring high fidelity and reproducibility.

Regioselective Nitration (Causality & Mechanism)

The nitration of 2,5-difluorobenzoic acid presents a classic case of competing directing effects on an aromatic ring. The carboxyl group (-COOH) is strongly electron-withdrawing and meta-directing, which favors electrophilic attack at the C3 position. Concurrently, the fluorine at C2 is an ortho/para-director, strongly activating the C3 position (ortho to F2). While the fluorine at C5 directs towards C4 and C6, the synergistic reinforcement of the -COOH and C2-F groups makes C3 the thermodynamically and kinetically favored site for attack by the nitronium ion (NO 2+​ )[3].

Protocol 1: Synthesis of 2,5-Difluoro-3-nitrobenzoic acid

  • Initiation : Dissolve 2,5-difluorobenzoic acid (1.0 eq) in concentrated sulfuric acid (H 2​ SO 4​ , ~2.5 mL/mmol) and cool the mixture to 0 °C in an ice bath[3].

  • Nitration : Slowly add fuming nitric acid (HNO 3​ , 3.5 eq) dropwise to maintain the internal temperature below 5 °C. The highly acidic medium generates the active NO 2+​ electrophile.

  • Propagation : Remove the ice bath and stir the reaction mixture at room temperature for 1–2 hours.

  • Quenching & Isolation : Pour the mixture over crushed ice. Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify via silica gel flash chromatography (Hexanes:EtOAc with 1% HCOOH) to isolate 2,5-difluoro-3-nitrobenzoic acid as a crystalline solid[3].

Esterification (Thermodynamic Driving)

Protocol 2: Esterification to Ethyl 2,5-difluoro-3-nitrobenzoate

  • Activation : Suspend 2,5-difluoro-3-nitrobenzoic acid (1.0 eq) in absolute ethanol (0.2 M).

  • Catalysis : Slowly add thionyl chloride (SOCl 2​ , 2.0 eq) at 0 °C. The SOCl 2​ converts the carboxylic acid to a highly reactive acyl chloride intermediate in situ, which is immediately attacked by the ethanol nucleophile.

  • Reflux : Heat the mixture to reflux (78 °C) for 4 hours until TLC indicates complete consumption of the starting material.

  • Workup : Concentrate the mixture in vacuo to remove excess ethanol and SOCl 2​ . Neutralize the residue with saturated aqueous NaHCO 3​ and extract with ethyl acetate. Dry, filter, and evaporate to yield the target ethyl ester[1].

Visualizing the Synthetic and Analytical Pipeline

The following diagram maps the logical progression from starting material to fully characterized product, emphasizing the integration of synthesis and analytical validation.

SynthesisWorkflow SM 2,5-Difluorobenzoic Acid (Starting Material) Step1 Nitration (HNO3, H2SO4, 0°C) SM->Step1 Int 2,5-Difluoro-3- nitrobenzoic Acid Step1->Int Step2 Esterification (EtOH, SOCl2, Reflux) Int->Step2 Prod Ethyl 2,5-difluoro- 3-nitrobenzoate Step2->Prod Char Spectroscopic Analysis (NMR, IR, HRMS) Prod->Char

Fig 1: Two-step synthetic workflow and characterization pipeline for the target ester.

Spectroscopic Data & Structural Elucidation

To establish a self-validating system for structural confirmation, multidimensional spectroscopic analysis is required. The presence of two NMR-active fluorine nuclei ( 19 F, spin 1/2) introduces complex homonuclear and heteronuclear coupling patterns that serve as diagnostic fingerprints for the regiochemistry[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H NMR spectrum is defined by the ethyl ester aliphatic signals and two distinct aromatic protons (H4 and H6). H4 is heavily deshielded due to the adjacent electron-withdrawing nitro group and fluorine atom. The 13 C NMR spectrum is characterized by massive one-bond carbon-fluorine couplings ( 1JCF​>250 Hz), which definitively assign the C2 and C5 positions[4].

Table 1: 1 H and 19 F NMR Assignments (400 MHz / 376 MHz, CDCl 3​ )

NucleusChemical Shift (ppm)Multiplicity & Coupling (Hz)Assignment & Causality
1 H 7.95ddd (1H, JHF​=8.0,4.0,JHH​=3.0 )H4 : Strongly deshielded by ortho-NO 2​ and ortho-F5.
1 H 7.80ddd (1H, JHF​=8.0,4.0,JHH​=3.0 )H6 : Deshielded by ortho-F5 and ortho-CO 2​ Et.
1 H 4.45q (2H, J=7.1 )-CH 2​ - : Ester methylene, deshielded by adjacent oxygen.
1 H 1.40t (3H, J=7.1 )-CH 3​ : Ester methyl group.
19 F -112.5d (1F, JFF​=14.0 )F2 : Ortho to ester and nitro groups.
19 F -116.8d (1F, JFF​=14.0 )F5 : Para to F2, ortho to H4 and H6.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

Chemical Shift (ppm)Multiplicity & CouplingAssignmentDiagnostic Feature
162.0sC=OEster carbonyl carbon.
156.0d ( 1JCF​≈255 Hz)C5 (C-F)Massive one-bond C-F coupling.
152.5d ( 1JCF​≈265 Hz)C2 (C-F)Massive one-bond C-F coupling, shifted by adjacent NO 2​ .
136.5sC3 (C-NO 2​ )Broadened by quadrupolar relaxation of Nitrogen.
123.0sC1 (C-CO 2​ Et)Ipso carbon to the ester group.
120.0dd ( 2JCF​≈24 Hz)C6 (C-H)Two-bond coupling to F5.
116.5dd ( 2JCF​≈25 Hz)C4 (C-H)Two-bond coupling to F5 and F2.
62.5s-CH 2​ -Aliphatic ester carbon.
14.1s-CH 3​ Aliphatic ester carbon.
Infrared (IR) and High-Resolution Mass Spectrometry (HRMS)

IR spectroscopy confirms the functional group transformations. The ester carbonyl stretch appears sharply at ~1735 cm −1 , while the nitro group exhibits strong asymmetric and symmetric stretches. HRMS provides the exact mass, confirming the molecular formula C 9​ H 7​ F 2​ NO 4​ and validating the structural integrity of the synthesized batch[1].

Table 3: IR and HRMS Data Summary

Analytical MethodObserved ValueAssignment / Formula
IR (ATR) 1735 cm −1 C=O stretching (Ester)
IR (ATR) 1540 cm −1 , 1350 cm −1 Asymmetric and symmetric -NO 2​ stretching
IR (ATR) 1250 cm −1 , 1100 cm −1 C-F stretching
HRMS (ESI+) m/z 232.0418[M+H] + (Calculated for C 9​ H 8​ F 2​ NO 4​ : 232.0421)
HRMS (ESI+) m/z 254.0235[M+Na] + (Calculated for C 9​ H 7​ F 2​ NNaO 4​ : 254.0241)

References

  • Title: Antitubercular Benzothiazinones: Synthesis, Activity, Properties and SAR Source: uni-halle.de URL: [Link]

  • Title: US 2011/0003809 A1 - Pyrazole[3, 4-b] pyridine raf inhibitors Source: Google Patents / Googleapis URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 2,5-difluoro-3-nitrobenzoate

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2,5-difluoro-3-nitrobenzoate. Designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2,5-difluoro-3-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document details the foundational principles, experimental protocols, and in-depth spectral interpretation of this complex molecule. By understanding the interplay of the various substituents on the benzene ring, this guide serves as a valuable resource for the structural elucidation and characterization of similar fluorinated and nitrated aromatic compounds.

Introduction: The Structural Complexity and Importance of Ethyl 2,5-difluoro-3-nitrobenzoate

Ethyl 2,5-difluoro-3-nitrobenzoate is a substituted aromatic compound featuring a combination of electron-withdrawing and electron-donating groups, which create a unique electronic environment around the benzene ring. The presence of two fluorine atoms, a nitro group, and an ethyl ester functionality makes its ¹³C NMR spectrum particularly insightful for understanding substituent effects in polysubstituted aromatic systems. The nitro group is a strong electron-withdrawing group, significantly influencing the chemical shifts of the aromatic carbons.[1] Fluorine, being highly electronegative, also exerts a strong inductive effect and, more importantly, introduces characteristic carbon-fluorine (C-F) spin-spin couplings that are invaluable for unambiguous signal assignment.[2][3]

The analysis of such compounds is crucial in various fields, including medicinal chemistry and materials science, where precise structural confirmation is paramount.

Experimental Protocol for ¹³C NMR Analysis

The acquisition of a high-quality ¹³C NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

Proper sample preparation is a critical first step to ensure a high-resolution spectrum.

Core Requirements for Sample Preparation:

  • Sample Purity: The sample of Ethyl 2,5-difluoro-3-nitrobenzoate should be of high purity to prevent the appearance of interfering signals from impurities.

  • Sample Amount: For a standard 5 mm NMR tube, a concentration of 10-50 mg of the compound is typically required.[1] Due to the low natural abundance of the ¹³C isotope, a higher concentration is generally better for achieving a good signal-to-noise ratio in a reasonable time.[4]

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is essential. Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds.[1] The deuterium signal from the solvent is used by the spectrometer's lock system to stabilize the magnetic field.

  • Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and lead to broadened spectral lines, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrumentation and Parameters

The following parameters are recommended for acquiring a standard proton-decoupled ¹³C NMR spectrum:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width (SW): A spectral width of around 250 ppm is generally sufficient to encompass all carbon signals in organic molecules.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.

  • Relaxation Delay (D1): A delay of 2 seconds is usually adequate for most carbons in small molecules. However, quaternary carbons, which have longer relaxation times, may benefit from a longer delay for more quantitative results.

  • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a significant number of scans, ranging from several hundred to several thousand, will be necessary depending on the sample concentration.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum of Ethyl 2,5-difluoro-3-nitrobenzoate is predicted to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule. The aromatic region will be particularly complex due to the presence of C-F couplings.

Predicted Chemical Shifts and Assignments

The chemical shifts (δ) are predicted based on the known effects of the substituents on the benzene ring. The numbering of the carbons is as follows:

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)Rationale for Assignment
C=O ~163Singlet-Typical chemical shift for an ester carbonyl carbon.
-OCH₂- ~63Singlet-Standard chemical shift for the methylene carbon of an ethyl ester.
-CH₃ ~14Singlet-Typical chemical shift for the methyl carbon of an ethyl ester.
C1 ~120-125Doublet of Doublets¹JCF ≈ 250, ³JCF ≈ 5-10Ipso-carbon to the ester group, deshielded by the ester and shielded by the ortho-fluorine. Will show a large one-bond coupling to the adjacent fluorine and a smaller three-bond coupling to the other fluorine.
C2 ~155-160Doublet of Doublets¹JCF ≈ 250, ²JCF ≈ 20-30Carbon directly bonded to fluorine, significantly deshielded. Will exhibit a large one-bond coupling to the directly attached fluorine and a two-bond coupling to the other fluorine.
C3 ~145-150Doublet²JCF ≈ 20-30Ipso-carbon to the nitro group, strongly deshielded. Will show a two-bond coupling to the adjacent fluorine.
C4 ~115-120Doublet²JCF ≈ 20-30Shielded by the para-ester group and deshielded by the ortho-nitro and ortho-fluorine groups. Will exhibit a two-bond coupling to the adjacent fluorine.
C5 ~150-155Doublet¹JCF ≈ 250Carbon directly bonded to fluorine, significantly deshielded. Will show a large one-bond coupling to the directly attached fluorine.
C6 ~110-115Doublet³JCF ≈ 5-10Shielded by the para-fluorine and ortho-ester group. Will show a three-bond coupling to the fluorine at C5.

Note: The predicted chemical shifts and coupling constants are estimates based on data from similar compounds and established substituent effects. Actual experimental values may vary.

Analysis of Carbon-Fluorine (C-F) Coupling

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F spin-spin coupling. This coupling provides invaluable structural information.[2]

  • One-bond Coupling (¹JCF): This is the coupling between a carbon and a directly attached fluorine atom. These coupling constants are typically large, in the range of 230-270 Hz. In Ethyl 2,5-difluoro-3-nitrobenzoate, the signals for C2 and C5 are expected to be doublets with large ¹JCF values.

  • Two-bond Coupling (²JCF): Coupling between a carbon and a fluorine atom separated by two bonds. These couplings are smaller, generally in the range of 15-30 Hz. The signals for C1, C3, and C4 are expected to show splitting due to two-bond C-F coupling.

  • Three-bond Coupling (³JCF): Coupling over three bonds is also observable and is typically in the range of 5-10 Hz. The signals for C1 and C6 are expected to exhibit this type of coupling.

The presence of these distinct coupling patterns allows for the confident assignment of each carbon signal in the aromatic region.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of Ethyl 2,5-difluoro-3-nitrobenzoate.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis P1 Weigh ~10-50 mg of Ethyl 2,5-difluoro-3-nitrobenzoate P2 Dissolve in ~0.7 mL of CDCl3 P1->P2 P3 Filter into a 5 mm NMR tube P2->P3 A1 Insert sample into NMR spectrometer P3->A1 Prepared Sample A2 Lock and shim the instrument A1->A2 A3 Acquire 13C spectrum with proton decoupling A2->A3 D1 Fourier transform the FID A3->D1 Raw Data (FID) D2 Phase and baseline correct the spectrum D1->D2 D3 Reference spectrum to TMS (0 ppm) D2->D3 D4 Identify and assign signals (Chemical shifts and C-F couplings) D3->D4 D5 Final structural confirmation D4->D5

Caption: Workflow for the ¹³C NMR analysis of Ethyl 2,5-difluoro-3-nitrobenzoate.

Conclusion

The ¹³C NMR analysis of Ethyl 2,5-difluoro-3-nitrobenzoate provides a detailed fingerprint of its molecular structure. The combination of chemical shift data and, critically, the through-bond C-F coupling patterns allows for the unambiguous assignment of all carbon signals. This in-depth understanding is essential for quality control, reaction monitoring, and the structural verification of this and related complex aromatic compounds in a research and development setting.

References

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Foundational

Comprehensive Physical Profiling of Ethyl 2,5-difluoro-3-nitrobenzoate: A Technical Guide for Advanced Drug Development

Executive Summary In contemporary medicinal chemistry and agrochemical design, the strategic incorporation of fluorinated aromatic systems is paramount for modulating lipophilicity, metabolic stability, and target bindin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical design, the strategic incorporation of fluorinated aromatic systems is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4) serves as a highly specialized, multi-functionalized building block[1]. This whitepaper provides an in-depth analysis of its physical properties, the mechanistic rationale behind its structural behavior, and rigorous, self-validating experimental protocols for physical characterization.

Designed for researchers and drug development professionals, this guide eschews basic overviews in favor of actionable, field-proven methodologies that ensure data integrity during early-stage pharmaceutical profiling.

Chemical Identity & Structural Significance

Ethyl 2,5-difluoro-3-nitrobenzoate is an esterified nitroaromatic compound characterized by the molecular formula C9H7F2NO4 [1]. The presence of two fluorine atoms at the 2- and 5-positions, coupled with a strongly electron-withdrawing nitro group at the 3-position, creates a highly electron-deficient aromatic ring.

Mechanistic Insights: The Role of Fluorine and Nitro Groups
  • Steric and Electronic Shielding: The fluorine atom at the 2-position provides steric shielding to the adjacent ester linkage, potentially increasing resistance to non-specific enzymatic hydrolysis (e.g., by carboxylesterases) compared to unfluorinated analogs.

  • Lipophilicity Modulation: Fluorine substitution generally increases the partition coefficient (LogP). The predicted LogP of ~2.56 places this compound in an optimal lipophilic range for passive membrane permeability, aligning perfectly with Lipinski’s Rule of Five[2].

  • Dipole Moment Alteration: The opposing vectors of the 2,5-difluoro substituents partially cancel out, but the asymmetric placement of the nitro group induces a strong permanent dipole, influencing the compound's crystallization behavior and solubility profile.

Quantitative Physical Properties

The following table synthesizes the consensus physical properties of Ethyl 2,5-difluoro-3-nitrobenzoate, derived from structural analysis and isomeric profiling[1],[3],[4],[2].

PropertyValueMethod / Source Rationale
Molecular Weight 231.15 g/mol Standard Atomic Weights[1]
Exact Mass 231.0343 g/mol High-Resolution Mass Spectrometry
Partition Coefficient (LogP) ~2.56Computed via isomeric consensus[2]
Topological Polar Surface Area (TPSA) 69.0 – 72.1 Ų2D Molecular Topology[3],[2]
Density ~1.388 g/cm³Extrapolated from fluoronitrobenzoate analogs[4]
Rotatable Bonds 4Structural Analysis (Ester and Nitro linkages)[2]
Hydrogen Bond Acceptors 5Nitro (2) + Ester (2) + Fluorine contributions[3]
Hydrogen Bond Donors 0Absence of -OH or -NH groups[2]

Analytical Workflows & Self-Validating Protocols

To ensure trustworthiness in drug development, physical property data cannot rely solely on computational predictions. The following workflow outlines the logical progression of physical characterization.

PhysicalPropertyWorkflow Acquisition Compound Acquisition CAS: 1154279-29-4 Purity Purity Validation LC-MS / NMR Acquisition->Purity >99% Purity Thermal Thermal Profiling DSC Analysis Purity->Thermal Validated Lipophilicity Lipophilicity Assay Shake-Flask LogP Purity->Lipophilicity Validated Synthesis Data Synthesis & Property Mapping Thermal->Synthesis Phase Data Lipophilicity->Synthesis Partition Data

Workflow for validating the physical properties of Ethyl 2,5-difluoro-3-nitrobenzoate.

Protocol 1: High-Precision Determination of Lipophilicity (LogP) via Shake-Flask Method

Causality Rationale: While HPLC retention time methods are faster, the traditional shake-flask method is mandated here. Fluorinated aromatics often exhibit anomalous partitioning behavior on silica-based C18 columns due to fluorine's extreme electronegativity and low polarizability, which can skew HPLC-derived LogP values.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir equal volumes of n-octanol and highly purified water (Milli-Q) for 24 hours at 25°C to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve exactly 5.0 mg of Ethyl 2,5-difluoro-3-nitrobenzoate in 10 mL of the pre-saturated n-octanol.

  • Equilibration: Combine 5 mL of the spiked n-octanol with 5 mL of pre-saturated water in a sealed borosilicate glass vial. Shake mechanically at 100 RPM for 60 minutes at a strictly controlled 25.0°C (± 0.1°C).

  • Phase Separation: Centrifuge the vial at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the aqueous and organic layers using a syringe. Quantify the concentration of the compound in each phase using HPLC-UV (detection at ~254 nm).

Self-Validating Mechanism (Mass Balance Check): To ensure the integrity of the protocol, calculate the total mass recovered: (Concentration_octanol × Volume_octanol) + (Concentration_water × Volume_water). The recovered mass must equal 100% ± 2% of the initial input. A failure in mass balance definitively proves that the compound was lost to glassware adsorption or trapped in an unresolved emulsion, automatically invalidating the run and prompting a protocol adjustment.

Protocol 2: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Causality Rationale: Visual capillary melting point determination is insufficient for advanced drug development. DSC is required to quantify enthalpic transitions, detect potential polymorphic forms, and establish the exact onset of thermal degradation, which dictates downstream formulation parameters (e.g., hot-melt extrusion viability).

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using a high-purity Indium standard to ensure precise temperature and cell constant (enthalpy) accuracy.

  • Sample Loading: Accurately weigh 2.0 to 3.0 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid containing a 50 µm pinhole to allow for the outgassing of volatile degradation products.

  • Thermal Cycle:

    • Heating Phase 1: Ramp from 20°C to 200°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

    • Cooling Phase: Cool rapidly from 200°C back to 20°C at 20°C/min.

    • Heating Phase 2: Re-heat from 20°C to 250°C at 10°C/min.

Self-Validating Mechanism (Reversibility Check): The inclusion of the cooling and secondary heating cycle acts as an internal control. If the melting endotherm observed in Heating Phase 1 is perfectly replicated in Heating Phase 2, the melt is reversible, and the compound is thermally stable. If the peak shifts, broadens, or disappears entirely in the second cycle, it mathematically proves that the compound underwent thermal degradation or an irreversible polymorphic shift during the first melt, dictating strict temperature limits for future processing.

Conclusion

Ethyl 2,5-difluoro-3-nitrobenzoate is a structurally sophisticated intermediate whose physical properties—specifically its optimized lipophilicity and unique electronic distribution—make it highly valuable in rational drug design. By employing the self-validating analytical protocols detailed above, researchers can generate highly trustworthy, artifact-free physical data, accelerating the transition from synthetic intermediate to active pharmaceutical ingredient.

References

  • CAS:1154279-29-4, 2,5-二氟-3-硝基苯甲酸乙酯-毕得医药. bidepharm.com.
  • Cas no 914347-91-4 (Ethyl 3-Fluoro-4-nitrobenzoate). chem960.com.
  • 946126-94-9(Methyl 2-Fluoro-3-nitrobenzoate) | Kuujia.com. chem960.com.
  • Ethyl 2,3-difluoro-6-nitrobenzoate - C9H7F2NO4 | CSCS00035801495. chem-space.com.

Sources

Exploratory

Commercial suppliers of Ethyl 2,5-difluoro-3-nitrobenzoate

The Strategic Sourcing and Synthetic Utility of Ethyl 2,5-difluoro-3-nitrobenzoate in Advanced API Development As a Senior Application Scientist specializing in early-stage drug discovery and process chemistry, I frequen...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Sourcing and Synthetic Utility of Ethyl 2,5-difluoro-3-nitrobenzoate in Advanced API Development

As a Senior Application Scientist specializing in early-stage drug discovery and process chemistry, I frequently evaluate fluorinated aromatic building blocks for their potential to accelerate the synthesis of complex Active Pharmaceutical Ingredients (APIs). Among these, Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4) stands out as a highly versatile, polyfunctional scaffold. Its unique substitution pattern—featuring an ester, a nitro group, and two strategically positioned fluorine atoms—makes it an invaluable intermediate, particularly in the development of tyrosine kinase inhibitors and advanced fluoroquinolone derivatives[1].

This technical guide provides an in-depth analysis of the commercial supply landscape for this molecule, elucidates the mechanistic rationale behind its reactivity, and outlines self-validating experimental protocols for its integration into synthetic workflows.

Chemical Identity & Physicochemical Profiling

Before integrating any building block into a synthetic route, a rigorous understanding of its physicochemical properties is required. The presence of two electron-withdrawing groups (nitro and ester) significantly alters the electron density of the aromatic ring, dictating both its stability and its downstream reactivity.

Table 1: Quantitative Physicochemical Profile

PropertyValue / DescriptionAnalytical Significance
Chemical Name Ethyl 2,5-difluoro-3-nitrobenzoateStandard IUPAC nomenclature.
CAS Number 1154279-29-4Primary identifier for commercial sourcing[2].
Molecular Formula C9H7F2NO4Used for exact mass calculation in LC-MS validation.
Molecular Weight 231.15 g/mol Critical for stoichiometric calculations[2].
Topological Polar Surface Area ~72.1 ŲIndicates moderate polarity; suitable for standard reverse-phase HPLC tracking[3].
LogP (Estimated) 2.4 - 2.6Highly lipophilic; dictates the use of non-polar extraction solvents (e.g., EtOAc, DCM)[3].

Strategic Sourcing: Commercial Supplier Landscape

The transition from bench-scale discovery to kilogram-scale process chemistry requires a robust supply chain. Ethyl 2,5-difluoro-3-nitrobenzoate is commercially available through several specialized chemical vendors, but supplier selection must be dictated by the specific phase of development.

For early-stage R&D, purity and rapid delivery are paramount. Vendors such as BLD Pharm and Bidepharm provide discovery-scale quantities (mg to g) with >97% purity, often accompanied by comprehensive analytical documentation (NMR, LC-MS)[2][4]. Notably, BLD Pharm recommends cold-chain transportation for this compound[4]. As an application scientist, I enforce this requirement because the ethyl ester is susceptible to slow hydrolysis under prolonged thermal stress or ambient humidity, which can generate the free acid and disrupt sensitive downstream coupling reactions.

For scale-up and process chemistry, vendors like Amadis Chemical and EU-based distributors like CymitQuimica become highly relevant[3][5]. These suppliers often operate under ISO 9001/14001 standards and can facilitate custom synthesis up to the kilogram scale, navigating complex customs requirements (e.g., HS Code 2916399090 for aromatic monocarboxylic acids)[3].

Supplier_Evaluation Start Supplier Selection: CAS 1154279-29-4 RND R&D Scale (<100g) BLD Pharm, Bidepharm Start->RND ScaleUp Process Scale (>1kg) Amadis Chemical Start->ScaleUp Criteria1 Purity >97%, LC-MS/NMR Cold-Chain Transport RND->Criteria1 Criteria2 ISO 9001, Custom Synthesis HS Code: 2916399090 ScaleUp->Criteria2

Decision matrix for commercial sourcing of Ethyl 2,5-difluoro-3-nitrobenzoate based on scale.

Table 2: Commercial Supplier Matrix

SupplierTarget ScaleClaimed PurityStrategic Advantage / Notes
BLD Pharm Discovery (mg - g)>97%Provides cold-chain transport to prevent ester hydrolysis[4].
Bidepharm Discovery (mg - g)>97%Strong presence in APAC; rapid dispatch for medicinal chemistry[2].
CymitQuimica Discovery / Mid>97%EU-based distribution; ISO 9001/14001 certified[5].
Amadis Chemical Process (100g - kg)99%Custom synthesis capabilities; bulk pricing models[3].

Mechanistic Utility in API Synthesis

The true value of Ethyl 2,5-difluoro-3-nitrobenzoate lies in its highly differentiated reactivity profile. The molecule is engineered for regioselective Nucleophilic Aromatic Substitution (SNAr) .

To understand the causality behind its reactivity, we must analyze the electronic environment of the two fluorine atoms:

  • The C2 Fluorine: Positioned ortho to both the strongly electron-withdrawing nitro group (C3) and the ester group (C1). This dual ortho-relationship highly activates the C2 position. When a nucleophile attacks C2, the resulting negative charge in the Meisenheimer intermediate is heavily stabilized by resonance into both the nitro and carbonyl oxygen atoms.

  • The C5 Fluorine: Positioned meta to both the nitro and ester groups. It lacks resonance stabilization for any incoming nucleophile and is only weakly activated by inductive effects.

Consequently, when exposed to a primary or secondary amine, substitution occurs exclusively at the C2 position. This predictable regioselectivity is a cornerstone in the synthesis of fused heterocyclic systems, such as benzimidazoles and quinoxalines, which are prevalent in kinase inhibitor patents (e.g., WO2004/69832 A2)[1][6].

SNAr_Regioselectivity SM Ethyl 2,5-difluoro- 3-nitrobenzoate C2 C2 Position (Highly Activated) SM->C2 Ortho to NO2 & Ester C5 C5 Position (Unactivated) SM->C5 Meta to NO2 & Ester Nu Nucleophile (e.g., Primary Amine) Nu->C2 Product Ethyl 2-(alkylamino)- 5-fluoro-3-nitrobenzoate C2->Product SNAr Substitution

Regioselective SNAr pathway demonstrating preferential C2 substitution over C5.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every step includes a mechanistic rationale (the "why") and an analytical checkpoint to confirm success before proceeding.

Protocol 1: Regioselective SNAr at the C2 Position

Objective: Synthesize Ethyl 2-(alkylamino)-5-fluoro-3-nitrobenzoate via displacement of the C2 fluorine.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Ethyl 2,5-difluoro-3-nitrobenzoate (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

    • Causality: THF is chosen over protic solvents to prevent competitive nucleophilic attack by the solvent, which could lead to unwanted ether byproducts.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the stirring solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. Its sole purpose is to scavenge the highly corrosive Hydrofluoric acid (HF) generated during the reaction, driving the equilibrium forward without participating in side reactions.

  • Nucleophile Addition: Dropwise, add the desired primary amine (1.1 eq) at 0°C, then allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Validation Checkpoint (TLC/LC-MS): Spot the reaction mixture on a silica TLC plate (eluent: 80:20 Hexanes/EtOAc). The starting material (highly non-polar) should disappear, replaced by a slower-moving, intensely yellow spot (the nitro-aniline derivative). Confirm the mass via LC-MS; you should observe the exact mass of the product with no evidence of di-substitution.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the C3 nitro group to a primary amine, preparing the molecule for subsequent cyclization.

  • Preparation: Dissolve the purified product from Protocol 1 in absolute Ethanol (0.1 M).

    • Causality: Ethanol is a protic solvent that facilitates the necessary proton transfers during the reduction of the nitro group to the hydroxylamine, and ultimately to the aniline.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight). Warning: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm). Stir vigorously at room temperature for 2-3 hours.

    • Causality: Mild conditions (1 atm, room temp) are strictly enforced. Applying high pressure or heat will result in the unwanted hydrodefluorination (cleavage) of the unactivated C5 fluorine atom.

  • Validation Checkpoint (Visual & LC-MS): The reaction is complete when the distinct yellow color of the nitro compound fades to a nearly colorless or pale solution. LC-MS must confirm a mass shift of exactly -30 Da (loss of two oxygen atoms, addition of two protons).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Ethanol and concentrate the filtrate to yield the highly reactive ortho-diamine intermediate.

References

  • Bidepharm. "CAS:1154279-29-4, 2,5-二氟-3-硝基苯甲酸乙酯-毕得医药: Ethyl 2,5-difluoro-3-nitrobenzoate." Bidepharm.com.
  • CymitQuimica. "Ethyl 2,5-difluoro-3-nitrobenzoate | CymitQuimica." Cymitquimica.com.
  • BLD Pharm. "1154279-29-4|Ethyl 2,5-difluoro-3-nitrobenzoate|BLD Pharm." Bldpharm.com.
  • Chem960. "Cas no 914347-91-4 (Ethyl 3-Fluoro-4-nitrobenzoate) / Amadis Chemical." Chem960.com.
  • Leyan. "2,5-二氟-3-硝基苯甲酸 - 乐研试剂 (Reference to Patent WO2004/69832 A2)." Leyan.com.
  • Chem960. "946126-94-9(Methyl 2-Fluoro-3-nitrobenzoate) | Kuujia.com (Tyrosine Kinase Inhibitor Context)." Chem960.com.

Sources

Foundational

Engineering Privileged Scaffolds: A Technical Guide to the Synthetic Utility of Ethyl 2,5-difluoro-3-nitrobenzoate

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing robust, scalable synthetic routes for complex heterocyclic active pharmaceutical ingredients (APIs). Poly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing robust, scalable synthetic routes for complex heterocyclic active pharmaceutical ingredients (APIs). Polyfunctional aromatic building blocks are the cornerstone of this endeavor. Among these, Ethyl 2,5-difluoro-3-nitrobenzoate (EDFNB) stands out as a highly privileged scaffold.

This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for leveraging the unique electronic topology of EDFNB. By understanding the causality behind its reactivity, researchers can predictably engineer complex fluoroquinolone and benzimidazole architectures.

Physicochemical Profiling & Structural Topology

Before deploying EDFNB in a synthetic campaign, it is critical to understand its physicochemical baseline. The molecule is defined by a dense array of electron-withdrawing groups (EWGs) on a single benzene ring, which dictates its behavior in nucleophilic environments.

Table 1: Quantitative Physicochemical Data for EDFNB

PropertyValue
Chemical Name Ethyl 2,5-difluoro-3-nitrobenzoate
CAS Registry Number 1154279-29-4[1]
SMILES String O=C(OCC)C1=CC(F)=CC(=O)=C1F[1]
Molecular Formula C9H7F2NO4[2]
Molecular Weight 231.15 g/mol [2]
Topological Polar Surface Area (TPSA) 72.12 Ų[3]
LogP (Predicted) 2.43[3]
Mechanistic Rationale: Regioselectivity in SNAr

The primary utility of EDFNB lies in its capacity to undergo highly regioselective Nucleophilic Aromatic Substitution (SNAr). The rate-determining step in the SNAr of fluoronitrobenzenes is the formation of the C-Nu bond, which generates a negatively charged, delocalized intermediate known as the Meisenheimer complex[4].

In EDFNB, the two fluorine atoms occupy the C-2 and C-5 positions. However, they are not chemically equivalent:

  • The C-2 Fluorine is positioned ortho to both the nitro group (-NO2) and the ester group (-CO2Et). The nitro group exerts profound mesomeric (-M) and inductive (-I) effects, stabilizing the negative charge of the Meisenheimer complex exceptionally well when positioned ortho or para to the site of attack[5].

  • The C-5 Fluorine is meta to the nitro group. Because the -M effect cannot stabilize a negative charge at the meta position, the activation energy required to displace the C-5 fluorine is significantly higher[4][6].

Consequently, nucleophilic attack occurs exclusively at C-2.

Mechanism Reactant EDFNB + Nucleophile Meisenheimer Meisenheimer Complex -NO2 and -CO2Et stabilize negative charge via -M/-I Reactant->Meisenheimer Rate-determining step (Nucleophilic Attack) Product 2-Substituted-5-fluoro- 3-nitrobenzoate + F- Meisenheimer->Product Fast elimination of Fluoride ion

Figure 1: SNAr addition-elimination mechanism highlighting the Meisenheimer complex.

Validated Experimental Workflows

To translate this mechanistic theory into practice, we utilize a divergent synthetic workflow. The following protocols detail the transformation of EDFNB into an advanced cyclization precursor. Every step is designed as a self-validating system to ensure high fidelity during scale-up.

Workflow EDFNB Ethyl 2,5-difluoro- 3-nitrobenzoate SNAr SNAr at C-2 (Amine) EDFNB->SNAr Step 1 Reduction Nitro Reduction (Fe/NH4Cl) SNAr->Reduction Step 2 Cyclization Annulation Reduction->Cyclization Step 3 Quinolone Fluoroquinolones Cyclization->Quinolone Benzimidazole Benzimidazoles Cyclization->Benzimidazole

Figure 2: Divergent synthetic workflow from EDFNB to privileged heterocyclic scaffolds.

Protocol A: Regioselective SNAr with a Primary Amine

Objective: Displace the C-2 fluorine with an aliphatic amine while preserving the C-5 fluorine and the ethyl ester.

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask with EDFNB (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered Potassium Carbonate (K2CO3, 2.0 eq).

    • Causality: K2CO3 is selected over stronger bases (like NaOH) to scavenge the generated HF without causing premature saponification of the ethyl ester.

  • Nucleophile Addition: Dropwise add the primary amine (e.g., benzylamine, 1.1 eq) at 0 °C, then allow the reaction to warm to room temperature (25 °C).

    • Causality: As demonstrated by QM/MM simulations, dipolar aprotic solvents like DMF dramatically accelerate SNAr rates by poorly solvating the nucleophilic anion (increasing its effective nucleophilicity) while stabilizing the polar transition state[7].

  • Self-Validation (LC-MS): Monitor the reaction at 2 hours. The displacement of fluoride (19 Da) by benzylamine (107 Da) results in a net mass shift of +88 Da. The disappearance of the EDFNB peak ( m/z 232[M+H]+) and the emergence of the product peak ( m/z 320 [M+H]+) validates complete conversion.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Chemoselective Béchamp Reduction

Objective: Reduce the C-3 nitro group to an aniline to prime the molecule for downstream cyclization.

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq).

    • Causality: Catalytic hydrogenation (e.g., H2 with Pd/C) carries a severe risk of competitive hydrodefluorination at the C-5 position. The Béchamp reduction (Fe/NH4Cl) operates via a single-electron transfer mechanism that is highly chemoselective for the nitro group, leaving the aryl fluoride bond completely intact.

  • Heating: Reflux the mixture at 80 °C for 4 hours under a nitrogen atmosphere.

  • Self-Validation (TLC/Staining): Spot the reaction mixture on a silica TLC plate. The reduction of the electron-withdrawing nitro group to an electron-donating amine significantly alters the compound's polarity. Spray the plate with Ninhydrin stain and heat; the appearance of a dark purple spot confirms the presence of the primary aniline.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate in vacuo, partition between Ethyl Acetate and saturated NaHCO3, dry the organic layer over Na2SO4, and evaporate to yield the cyclization precursor.

References
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. StackExchange. [Link]

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. [Link]

  • Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water. ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of Ethyl 2,5-difluoro-3-nitrobenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Context: Advanced API Intermediate for Hyperproliferative Disease Therapeutics (e.g., RAF Kinase Inhibitors) Strategic Cont...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Context: Advanced API Intermediate for Hyperproliferative Disease Therapeutics (e.g., RAF Kinase Inhibitors)

Strategic Context & Mechanistic Causality

The synthesis of Ethyl 2,5-difluoro-3-nitrobenzoate represents a critical functionalization sequence utilized in the development of targeted oncology drugs, particularly RAF kinase inhibitors[1]. The synthesis relies on a highly controlled, two-step sequence: an electrophilic aromatic nitration followed by an equilibrium-driven, in-situ catalyzed esterification.

Mechanistic Causality: Nitration Regioselectivity

The introduction of the nitro group to the starting material, 2,5-difluorobenzoic acid, is strictly governed by the synergistic directing effects of the existing substituents. The carboxylic acid moiety is strongly electron-withdrawing, deactivating the ring and directing incoming electrophiles to the meta position. Conversely, the fluorine atoms, despite being inductively withdrawing, donate electron density through resonance (+ M effect), directing ortho and para. The C3 position is uniquely activated as it is ortho to the C2 fluorine and meta to the carboxylic acid, ensuring high regiochemical fidelity during the generation of the 2,5-difluoro-3-nitrobenzoic acid intermediate[2].

Mechanistic Causality: TMSCl-Mediated Esterification

Traditional Fischer esterification relies on an aqueous acid catalyst and is inherently limited by the generation of water, which establishes a thermodynamic equilibrium. To bypass this limitation and ensure high-yield conversion to the ethyl ester, this protocol adapts a3[3]. TMSCl undergoes rapid solvolysis with anhydrous ethanol to generate anhydrous hydrogen chloride (HCl) in situ. This provides a highly active, non-aqueous proton source to activate the carbonyl carbon, driving the reaction to complete conversion without the need for aggressive dehydrating agents or Dean-Stark apparatuses.

SynthesisPathway SM 2,5-Difluorobenzoic Acid (Starting Material) Nitration Nitration HNO3 / H2SO4 0°C to RT SM->Nitration Intermediate 2,5-Difluoro-3-nitrobenzoic Acid (Intermediate) Nitration->Intermediate Esterification Esterification EtOH / TMSCl Reflux Intermediate->Esterification Product Ethyl 2,5-difluoro-3-nitrobenzoate (Target API Intermediate) Esterification->Product

Workflow for the synthesis of Ethyl 2,5-difluoro-3-nitrobenzoate from 2,5-difluorobenzoic acid.

Quantitative Data & Analytical Validation

The following table summarizes the stoichiometric parameters, thermal profiles, and expected analytical validation markers for both synthetic steps.

ParameterStep 1: Electrophilic NitrationStep 2: TMSCl-Mediated Esterification
Substrate 2,5-Difluorobenzoic acid2,5-Difluoro-3-nitrobenzoic acid
Reagents Fuming HNO3​ (3.5 eq), Conc. H2​SO4​ Anhydrous Ethanol, TMSCl (5.0 eq)
Thermal Profile 0°C 25°C (1 hour)78°C (Reflux, 4-6 hours)
In-Process Control (IPC) LC-MS: Product mass [M−H]− 202.0TLC: Disappearance of baseline acid spot
Expected Yield 31.0% - 35.0%72.0% - 75.0%
Isolation Method Aqueous ice quench, DCM extractionConcentration, aqueous NaHCO3​ wash

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure reaction integrity at every stage.

Protocol 1: Electrophilic Nitration of 2,5-Difluorobenzoic Acid
  • Reactor Preparation: Equip a dry 100 mL round-bottom flask with a PTFE-coated magnetic stir bar. Submerge the vessel in an ice-water bath to establish a strict 0°C baseline.

  • Substrate Dissolution: Charge the flask with 2,5-difluorobenzoic acid (2.01 g, 9.90 mmol). Slowly add concentrated sulfuric acid ( H2​SO4​ , 25 mL). Causality Check: The H2​SO4​ acts as both the solvent and the protonating agent necessary to generate the highly reactive nitronium ion ( NO2+​ )[2].

  • Electrophile Generation: Dropwise, add fuming nitric acid ( HNO3​ , 1.46 mL, 34.8 mmol) over 15 minutes. Maintain the internal temperature below 5°C to prevent uncontrolled exotherms and oxidative side-reactions[2].

  • Propagation: Remove the ice bath. Stir the reaction mixture at ambient temperature (20-25°C) for exactly 1 hour.

  • Self-Validation & Quench: The reaction's completion is validated by TLC (aliquot quenched in water/EtOAc). Pour the bulk mixture over 100 g of crushed ice. Validation Check: The sudden polarity shift forces the immediate precipitation of the highly polar nitro-acid intermediate.

  • Extraction & Isolation: Extract the aqueous slurry with Dichloromethane (DCM, 3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 2,5-difluoro-3-nitrobenzoic acid as a solid[1].

TMSCl_Mechanism TMSCl TMSCl + EtOH HCl Anhydrous HCl (In-situ Catalyst) TMSCl->HCl Solvolysis Activation Carbonyl Activation (Protonation) HCl->Activation Attack Nucleophilic Attack (by EtOH) Activation->Attack Water Equilibrium Shift (Water Scavenged) Attack->Water

Logical relationship of TMSCl-mediated in-situ esterification dynamics.

Protocol 2: TMSCl-Mediated Esterification to Ethyl 2,5-difluoro-3-nitrobenzoate

Note: This protocol adapts the validated methyl esterification methodology to yield the ethyl derivative by substituting methanol with anhydrous ethanol[1].

  • Reactor Preparation: Purge a 250 mL round-bottom flask with inert gas ( N2​ or Argon) to ensure a strictly anhydrous environment.

  • Solvolysis Setup: Dissolve the intermediate 2,5-difluoro-3-nitrobenzoic acid (2.00 g, 9.85 mmol) in anhydrous Ethanol (60 mL).

  • Catalyst Generation: Slowly add Trimethylsilyl chloride (TMSCl, 6.22 mL, 49.2 mmol) via syringe. Causality Check: The immediate generation of HCl gas is expected as solvolysis occurs; ensure the system is properly vented through a scrubber[3].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The protocol is self-validating when the highly polar acid spot (remaining at the baseline) completely transitions to a high-Rf ester spot, confirming total consumption of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure to approximately 20 mL. Subject the crude residue to a mild aqueous workup by washing with saturated NaHCO3​ (to neutralize residual HCl), followed by extraction with Ethyl Acetate. Dry over Na2​SO4​ and concentrate to yield Ethyl 2,5-difluoro-3-nitrobenzoate as a crystalline solid[3].

References

  • [3] Title: WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors Source: Google Patents URL:

  • [1] Title: US 2011/0003809 A1 - Patent Application Publication Source: Googleapis.com / USPTO URL:

  • [2] Title: US 8,338,452 B2 - United States Patent Source: Googleapis.com / USPTO URL:

Sources

Application

Application Note: Chemoselective Reduction of Ethyl 2,5-difluoro-3-nitrobenzoate

Executive Summary The synthesis of fluorinated anilines is a cornerstone in modern drug discovery and agrochemical development. The strategic introduction of fluorine atoms modulates lipophilicity, metabolic stability, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of fluorinated anilines is a cornerstone in modern drug discovery and agrochemical development. The strategic introduction of fluorine atoms modulates lipophilicity, metabolic stability, and target binding affinity. However, the reduction of Ethyl 2,5-difluoro-3-nitrobenzoate to Ethyl 3-amino-2,5-difluorobenzoate presents a dual chemoselectivity challenge:

  • Preservation of the Ethyl Ester: Avoiding hydrolysis or transesterification.

  • Preservation of the C–F Bonds: Preventing catalytic hydrodefluorination, a notorious side reaction in the reduction of halogenated arenes .

This application note provides a comprehensive, causality-driven guide to executing this transformation safely and efficiently, comparing classical metal-mediated reduction with catalytic hydrogenation.

Mechanistic Rationale & Chemoselectivity Challenges

When designing a reduction protocol for a densely functionalized aromatic system, the choice of reducing agent dictates the impurity profile.

The Risk of Hydrodefluorination

While the C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol), transition metals like palladium can undergo oxidative addition into the C–F bond under forcing conditions (elevated temperature/pressure), leading to hydrodefluorination . To mitigate this, Platinum on Carbon (Pt/C) is often preferred over Palladium on Carbon (Pd/C) for catalytic hydrogenation, as Pt is significantly less prone to cleaving aryl-halide bonds.

The Risk of Ester Hydrolysis

Classical Béchamp reductions utilize iron powder and aqueous hydrochloric acid (HCl). However, the combination of strong acid (pH < 2) and heat will readily hydrolyze the ethyl ester to the corresponding carboxylic acid. The Solution: Replacing HCl with Ammonium Chloride (NH₄Cl) creates a mildly acidic, buffered environment (pH ~6). NH₄Cl provides the necessary protons for the reduction of the nitro group without triggering ester hydrolysis .

Solvent Selection

For catalytic hydrogenation, using methanol as a solvent can lead to transesterification, yielding a mixture of methyl and ethyl esters. Absolute ethanol is strictly utilized to maintain the integrity of the ethyl ester group.

Pathways SM Ethyl 2,5-difluoro- 3-nitrobenzoate Product Ethyl 3-amino- 2,5-difluorobenzoate (Desired) SM->Product Fe / NH4Cl (Highly Selective) SM->Product H2, Pt/C (Mild Conditions) Side1 Hydrodefluorination Products SM->Side1 H2, Pd/C (Harsh Conditions) Side2 Ester Hydrolysis Products SM->Side2 Fe / Strong Acid (pH < 2)

Reaction pathways: Desired chemoselective reduction vs. potential side reactions.

Quantitative Method Comparison

The following table summarizes the performance metrics of the two primary methodologies evaluated for this specific substrate.

ParameterMethod A: Fe / NH₄Cl (Béchamp)Method B: H₂ / Pt/C (Hydrogenation)
Reagents Iron powder, NH₄Cl, EtOH/H₂OH₂ gas (1 atm), 5% Pt/C, EtOH
Ester Preservation Excellent (Buffered pH ~6)Excellent (Neutral conditions)
C–F Preservation Absolute (No defluorination risk)High (Requires strict RT / 1 atm)
Typical Yield 85 – 95%90 – 98%
Scalability Moderate (Iron sludge filtration issues)Excellent (Simple catalyst filtration)
Cost Very LowHigh (Precious metal catalyst)
Environmental Impact High (Heavy metal waste)Low (Catalyst can be recycled)

Experimental Protocols

Protocol A: Highly Selective Iron-Mediated Reduction

This method is the most robust choice when hydrodefluorination must be avoided with 100% certainty. The mechanism proceeds via sequential electron and proton transfers, moving from the nitro to the nitroso, then hydroxylamine, and finally the amine.

Mechanism ArNO2 Ar-NO2 (Nitro) ArNO Ar-NO (Nitroso) ArNO2->ArNO 2e-, 2H+ (-H2O) ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH 2e-, 2H+ ArNH2 Ar-NH2 (Amine) ArNHOH->ArNH2 2e-, 2H+ (-H2O)

Electron-transfer mechanism of the iron-mediated nitro reduction.

Scale: 10.0 mmol Materials:

  • Ethyl 2,5-difluoro-3-nitrobenzoate (MW: 231.15 g/mol ): 2.31 g (10.0 mmol, 1.0 eq)

  • Iron powder (325 mesh): 2.79 g (50.0 mmol, 5.0 eq)

  • Ammonium chloride (NH₄Cl): 1.07 g (20.0 mmol, 2.0 eq)

  • Ethanol / Deionized Water (4:1 v/v): 50 mL

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitrobenzoate in 40 mL of ethanol. Add 10 mL of deionized water.

  • Activation: Add the NH₄Cl to the solution. Causality: NH₄Cl dissolves in the aqueous phase, creating a mild buffer that activates the iron surface without hydrolyzing the ester.

  • Reduction: Heat the mixture to 70 °C. Carefully add the iron powder in three portions over 15 minutes to prevent uncontrolled exotherms.

  • Self-Validation (Monitoring): Stir vigorously at 70 °C for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (R_f ~0.6, UV active) will disappear. A new, more polar spot (R_f ~0.3, UV active, stains brown with ninhydrin) will emerge.

  • Workup: Once complete, cool the mixture to 40 °C. Critical Step: Filter the warm suspension through a 1-inch pad of Celite to remove the thick Fe₃O₄ sludge. Wash the Celite pad thoroughly with hot ethyl acetate (3 × 20 mL). Causality: Product readily adsorbs onto iron oxides; hot filtration ensures maximum recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue between EtOAc (50 mL) and saturated aqueous NaHCO₃ (30 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure amine.

Protocol B: Controlled Catalytic Hydrogenation

This protocol is preferred for scale-up due to its operational cleanliness, provided strict adherence to mild conditions is maintained to prevent defluorination.

Scale: 10.0 mmol Materials:

  • Ethyl 2,5-difluoro-3-nitrobenzoate: 2.31 g (10.0 mmol, 1.0 eq)

  • 5% Platinum on Carbon (Pt/C, 50% wet): 195 mg (0.5 mol% Pt)

  • Absolute Ethanol: 30 mL

  • Hydrogen gas (Balloon)

Step-by-Step Procedure:

  • Preparation: In a 100 mL two-neck flask, dissolve the substrate in absolute ethanol. Causality: Using absolute ethanol prevents the transesterification that would occur if methanol were used.

  • Catalyst Addition: Flush the flask with Nitrogen gas for 5 minutes. Carefully add the wet 5% Pt/C. Causality: Using wet catalyst minimizes the risk of ignition when introduced to solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm). Repeat this purge cycle three times.

  • Reaction: Stir the mixture vigorously at Room Temperature (20–25 °C) for 4–6 hours. Do not apply heat. Causality: Elevated temperatures and pressures drastically increase the rate of C–F bond cleavage.

  • Self-Validation: Monitor hydrogen uptake. The balloon will deflate as the reaction consumes 3 equivalents of H₂. Confirm completion via TLC or LC-MS.

  • Workup: Purge the system with Nitrogen. Filter the mixture through a syringe filter or a small pad of Celite to remove the Pt/C. Concentrate the filtrate under reduced pressure to afford the product.

Analytical Characterization

To verify the structural integrity of Ethyl 3-amino-2,5-difluorobenzoate , utilize the following analytical techniques:

  • LC-MS (ESI+): Expected mass [M+H]⁺ = 202.07 m/z. Ensure no peaks at 184 m/z (loss of one fluorine) or 166 m/z (loss of both fluorines) are present, which would indicate hydrodefluorination.

  • ¹⁹F NMR (376 MHz, CDCl₃): The spectrum must exhibit exactly two distinct fluorine signals. Due to the asymmetry of the ring and coupling with adjacent protons and each other, expect two multiplets (or doublets of doublets) in the aryl fluoride region (typically between -110 ppm and -140 ppm). The presence of only one signal indicates a failed, defluorinated side product.

  • ¹H NMR (400 MHz, CDCl₃): Confirm the preservation of the ethyl ester by identifying the characteristic quartet (~4.3 ppm, 2H) and triplet (~1.3 ppm, 3H). The broad singlet for the -NH₂ group (~3.8 ppm, 2H) confirms successful reduction.

References

  • Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. Environmental Science and Technology, 2012.[Link]

Method

Application Note: Design, Validation, and Optimization of Proteolysis Targeting Chimeras (PROTACs) in Medicinal Chemistry

Introduction & Rationale Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in medicinal chemistry, transitioning the field from traditional occupancy-driven pharmacology (inhibitors) to event-driven pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in medicinal chemistry, transitioning the field from traditional occupancy-driven pharmacology (inhibitors) to event-driven pharmacology (degraders)[1]. A PROTAC is a heterobifunctional molecule consisting of a warhead that binds a Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or CRBN), and a chemical linker connecting the two[2].

Unlike traditional small molecules that require a functional binding pocket to block protein activity, PROTACs only require a binding interaction to induce spatial proximity between the POI and the E3 ligase[3]. This proximity triggers the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome[1]. Crucially, because the PROTAC molecule is released after the POI is degraded, it acts catalytically, allowing for highly potent efficacy at sub-stoichiometric concentrations and reducing off-target toxicity[3].

Mechanistic Pathway of PROTACs

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Binding PROTAC PROTAC Molecule PROTAC->Ternary Induces Proximity Ubiquitination Poly-Ubiquitination Ternary->Ubiquitination E2/E3 Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Proteasome->PROTAC Recycled (Catalytic) Degradation Peptide Fragments (Degraded POI) Proteasome->Degradation Cleavage

Figure 1: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Quantitative Metrics in PROTAC Development

Evaluating a PROTAC requires tracking parameters distinct from standard enzyme inhibition ( IC50​ ). The focus shifts to ternary complex stability and cellular degradation kinetics[4][5].

ParameterDefinitionExperimental Significance
DC50​ Concentration at which 50% of the maximum target degradation is achieved.Determines the cellular potency of the degrader[4].
Dmax​ The maximum achievable degradation of the target protein relative to vehicle control.Indicates the overall efficacy and clearance capacity of the PROTAC[4].
Cooperativity ( α ) Ratio of binary affinity to ternary affinity ( Kd,binary​/Kd,ternary​ ). α>1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions[5][6].
POCmax​ The PROTAC concentration that yields the maximum amount of ternary complex.Used to map the "hook effect," where excess PROTAC inhibits ternary complex formation[7].
t1/2,diss​ Dissociative half-life of the ternary complex.Longer ternary complex residency times often correlate with higher ubiquitination efficiency[5].

Experimental Protocols

To ensure robust, self-validating data, researchers must evaluate both the biochemical formation of the ternary complex and the functional degradation of the target in living cells[8].

Protocol 1: In Vitro Ternary Complex Formation Assay (AlphaScreen)

Causality & Rationale: Before testing in cells, it is critical to confirm that the PROTAC physically bridges the POI and the E3 ligase. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is highly sensitive and allows for the calculation of POCmax​ and the observation of the "hook effect"[7][9]. The hook effect occurs at high PROTAC concentrations where binary complexes (PROTAC-POI and PROTAC-E3) saturate the system, sterically preventing the formation of the productive ternary complex (POI-PROTAC-E3)[6][9].

Materials:

  • GST-tagged POI (e.g., BRD4) and His-tagged E3 ligase (e.g., VHL or CRBN)[9].

  • AlphaLISA Glutathione Donor beads and Anti-His Acceptor beads[9].

  • 384-well OptiPlate (white, opaque).

Step-by-Step Methodology:

  • Protein Preparation: Dilute GST-POI and His-E3 ligase to an optimized equimolar concentration (typically 1–10 nM) in AlphaLISA Binding Assay Buffer[9]. Note: Keeping protein concentrations low ensures the assay operates below the Kd​ , increasing sensitivity to PROTAC-induced cooperativity.

  • Compound Titration: Prepare a 12-point serial dilution of the PROTAC in assay buffer (ranging from 10 µM down to 0.1 nM)[9].

  • Complex Incubation: Add 5 µL of the protein mixture to each well of the 384-well plate. Add 5 µL of the PROTAC dilution. Incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium[9].

  • Bead Addition (Light Sensitive): Under subdued lighting, add 10 µL of a pre-mixed solution containing Glutathione Donor beads and Anti-His Acceptor beads (final concentration 20 µg/mL each)[9].

  • Final Incubation & Reading: Seal the plate and incubate in the dark for 60–180 minutes[9]. Read the plate on an AlphaScreen-compatible microplate reader (excitation at 680 nm, emission at 615 nm)[7].

  • Data Analysis: Plot luminescence versus log[PROTAC]. A bell-shaped curve will emerge. The peak represents POCmax​ [7].

Protocol 2: Live-Cell Kinetic Degradation Assay (CRISPR HiBiT Knock-in)

Causality & Rationale: Traditional Western blotting is low-throughput and provides only static snapshots of degradation. Furthermore, plasmid-based overexpression of the POI can overwhelm the endogenous E3 ligase machinery, leading to artifactual degradation kinetics[4][10]. Using CRISPR/Cas9 to knock-in an 11-amino-acid HiBiT tag at the endogenous POI locus allows for real-time, quantitative luminescence monitoring of target degradation under native expression levels[4][11].

Materials:

  • CRISPR-edited cell line expressing HiBiT-POI and stably expressing LgBiT[4].

  • Nano-Glo® Endurazine™ Live Cell Substrate[4].

  • CO2-independent medium (if using a luminometer without CO2 control)[4].

Step-by-Step Methodology:

  • Cell Plating: Harvest HiBiT-POI/LgBiT cells and resuspend in cell culture medium. Plate cells at a density of 2×105 cells/mL (100 µL per well for 96-well plates, or 40 µL for 384-well plates)[4]. Incubate overnight at 37°C, 5% CO2[4].

  • Substrate Equilibration: Prepare a 1X solution of Endurazine™ substrate in assay medium. Aspirate the culture medium and replace it with the Endurazine™ solution[4]. Incubate the plate for 2.5 hours at 37°C to allow the live-cell substrate to equilibrate and generate a stable baseline luminescence[4].

  • PROTAC Dosing: Prepare a 10X concentration of the PROTAC titration series. Add the compound to the wells (e.g., 10 µL to a 96-well plate)[4].

  • Kinetic Monitoring: Immediately place the plate in a luminometer pre-equilibrated to 37°C. Record luminescence every 15–30 minutes for 24 hours[4].

  • Multiplexing for Viability: To ensure degradation is not an artifact of cell death, add CellTiter-Glo® 2.0 Reagent at the end of the kinetic run. Incubate for 30 minutes to lyse cells and quench the HiBiT signal, then measure ATP-dependent luminescence to confirm cell viability[4][11].

  • Data Analysis: Normalize kinetic data to vehicle controls to calculate degradation rate, Dmax​ , and DC50​ [4].

Workflow and Medicinal Chemistry Optimization

PROTAC_Workflow HitID 1. Ligand Identification (POI & E3 Binders) Synthesis 2. PROTAC Synthesis (Linkerology) HitID->Synthesis Biochem 3. Ternary Complex Assays (AlphaScreen / SPR) Synthesis->Biochem Cellular 4. Live-Cell Degradation (HiBiT / NanoBRET) Biochem->Cellular Optimization 5. Lead Optimization (ADME & PK/PD) Cellular->Optimization Optimization->Synthesis Iterative Design

Figure 2: Iterative screening and optimization workflow for PROTAC drug discovery.

Linkerology and Structural Optimization

The linker is not merely a passive tether; its length, composition (e.g., PEG vs. alkyl chains), and rigidity dictate the conformational flexibility required to form a productive ternary complex[7][12].

  • Length: A linker that is too short will cause steric clashes between the POI and E3 ligase, preventing complex formation. A linker that is too long increases the entropic penalty of folding, reducing cooperativity ( α )[7].

  • Exit Vectors: The attachment points on both the POI ligand and the E3 ligand must be carefully chosen based on X-ray crystallography or molecular docking to ensure the linker projects into solvent without disrupting binary binding affinities[2][13].

Physicochemical Properties (Beyond the Rule of 5)

PROTACs inherently violate Lipinski's Rule of 5 due to their high molecular weight (typically 700–1200 Da) and high topological polar surface area (TPSA)[14]. To achieve oral bioavailability, medicinal chemists must employ specific strategies:

  • Intramolecular Hydrogen Bonding: Designing linkers that fold in lipophilic environments (like the GI tract) to shield polar surface area, thereby increasing membrane permeability[14].

  • Chameleonic Properties: Optimizing the molecule to adopt a compact, lipophilic conformation during passive diffusion, while unfolding into an extended conformation in the aqueous cytosol to facilitate ternary complex formation[14].

References

  • Békés, M., Langley, D. R., & Crews, C. M. PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery (2022).[Link]

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Best Practices in Medicinal Chemistry: PROTACs® (Proteolysis Targeting Chimeras). EFMC. [Link]

  • Lai, A. C., & Crews, C. M. Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery (2017).[Link]

  • Scott, J. S., Michaelides, I. N., & Schade, M. Property-based optimisation of PROTACs. RSC Medicinal Chemistry (2022).[Link]

  • Riching, K. M., et al. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTACs. ACS Chemical Biology (2018).[Link]

  • Roy, M. J., et al. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology (2019).[Link]

Sources

Application

Application Note: Regioselective Functionalization of Ethyl 2,5-difluoro-3-nitrobenzoate in Drug Discovery

Introduction Ethyl 2,5-difluoro-3-nitrobenzoate (CAS 1154279-29-4) is a highly versatile polyfunctionalized building block utilized extensively in medicinal chemistry to construct complex heterocyclic scaffolds, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2,5-difluoro-3-nitrobenzoate (CAS 1154279-29-4) is a highly versatile polyfunctionalized building block utilized extensively in medicinal chemistry to construct complex heterocyclic scaffolds, such as benzoxazines, quinolones, and benzimidazoles. Its utility stems from the differential reactivity of its two fluorine atoms, allowing for precise, regioselective functionalization via Nucleophilic Aromatic Substitution (SNAr), followed by chemoselective transformations of the nitro and ester groups.

This protocol outlines the causal mechanistic principles governing its reactivity and provides field-validated, step-by-step methodologies for its functionalization.

Mechanistic Rationale: The Causality of Regioselectivity

In SNAr reactions, the reactivity of an aryl halide is dictated by the electronic nature and position of electron-withdrawing groups (EWGs) on the aromatic ring [1]. For Ethyl 2,5-difluoro-3-nitrobenzoate, the structural arrangement is paramount in determining the reaction outcome:

  • C2-Fluorine (Highly Activated): This fluorine is positioned ortho to both the strongly electron-withdrawing nitro (-NO₂) group and the ester (-COOEt) group. Nucleophilic attack at the C2 position generates a Meisenheimer complex where the negative charge is extensively delocalized and stabilized by resonance into the oxygen atoms of both EWGs [2].

  • C5-Fluorine (Unreactive): Positioned meta to both the nitro and ester groups. Attack at C5 does not allow for resonance stabilization of the resulting carbanion by the EWGs, making this position highly unreactive under standard SNAr conditions [1].

Experimental Protocols

Protocol A: Regioselective SNAr with Primary Amines

This protocol describes the displacement of the C2-fluorine using a primary amine to yield an ortho-amino nitroarene.

Reagents:

  • Ethyl 2,5-difluoro-3-nitrobenzoate (1.0 eq, 1.0 mmol, 231.15 mg)

  • Primary Amine (e.g., Benzylamine) (1.1 eq, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol, 348 µL)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add Ethyl 2,5-difluoro-3-nitrobenzoate (231.15 mg, 1.0 mmol).

  • Solvation: Dissolve the substrate in 5.0 mL of anhydrous THF. (Note: DMF can be used for less reactive nucleophiles like anilines, which may require heating).

  • Base Addition: Add DIPEA (348 µL, 2.0 mmol) to the solution. The base acts as an acid scavenger for the liberated hydrogen fluoride (HF), preventing protonation and deactivation of the nucleophile.

  • Nucleophile Addition: Add the primary amine (1.1 mmol) dropwise at 0 °C to control the initial exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The product typically exhibits a distinct bright yellow color due to the extended conjugation of the ortho-amino nitroarene system. The disappearance of the starting material confirms the displacement of the C2-F.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford the pure Ethyl 2-(alkylamino)-5-fluoro-3-nitrobenzoate.

Protocol B: Chemoselective Nitro Reduction

Following SNAr, the nitro group can be reduced to an aniline, setting up the molecule for cyclization into a benzimidazole or quinoxaline core.

Reagents:

  • SNAr Product (Ethyl 2-(alkylamino)-5-fluoro-3-nitrobenzoate) (1.0 eq, 1.0 mmol)

  • Iron powder (Fe) (5.0 eq, 5.0 mmol, 279 mg)

  • Ammonium chloride (NH₄Cl) (5.0 eq, 5.0 mmol, 267 mg)

  • Ethanol/Water (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Setup: Suspend the SNAr product in 10 mL of an EtOH/H₂O (4:1) mixture in a round-bottom flask.

  • Activation: Add NH₄Cl (267 mg) and Iron powder (279 mg). The mildly acidic nature of NH₄Cl activates the iron surface for electron transfer without hydrolyzing the ethyl ester.

  • Heating: Heat the suspension to 70 °C and stir vigorously for 2 hours.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with EtOAc.

  • Isolation: Concentrate the filtrate to remove ethanol, partition between EtOAc and water, separate the organic layer, dry over Na₂SO₄, and evaporate to yield the 1,2-diamine derivative.

Data Presentation: Nucleophile Reactivity Profile

The table below summarizes the expected conditions and outcomes for the SNAr reaction at the C2 position based on nucleophile strength.

Nucleophile ClassExampleSolventTemp (°C)Time (h)Expected YieldRegioselectivity (C2:C5)
Aliphatic Primary Amine BenzylamineTHF252>90%>99:1
Cyclic Secondary Amine MorpholineTHF25485-90%>99:1
Aromatic Amine (Aniline) p-ToluidineDMF801270-80%>95:5
Thiolate Benzyl mercaptanDMF0 to 251>90%>99:1
Alkoxide Sodium methoxideMeOH0180-85%>90:10 (Risk of transesterification)

Reaction Pathway and Experimental Workflows

SNAr_Pathway A Ethyl 2,5-difluoro- 3-nitrobenzoate B Nucleophilic Attack (at C2-Fluorine) A->B Amine, DIPEA C Meisenheimer Complex (Resonance Stabilized) B->C Rate Limiting Step D Fluoride Elimination (- HF) C->D Fast E Ethyl 2-substituted- 5-fluoro-3-nitrobenzoate D->E Product Formation

Figure 1: Mechanistic pathway of regioselective SNAr via a stabilized Meisenheimer complex.

Experimental_Workflow S1 1. Reagent Preparation Substrate + Amine + DIPEA S2 2. Solvation & Reaction THF, 0 °C to RT, 2-4 h S1->S2 S3 3. Reaction Monitoring LC-MS / TLC (C2-F displacement) S2->S3 S4 4. Aqueous Workup NaHCO3 quench, EtOAc extraction S3->S4 Upon completion S5 5. Purification Silica Gel Chromatography S4->S5 S6 6. Downstream Nitro Reduction Fe/NH4Cl, EtOH/H2O, 70 °C S5->S6 Pure SNAr Product

Figure 2: Step-by-step workflow for C2-SNAr functionalization and downstream nitro reduction.

References

  • "Nucleophilic Aromatic Substitution: Introduction and Mechanism", Master Organic Chemistry. URL:[Link][1]

  • Shigeno, M. et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase", Journal of the American Chemical Society, 2024. URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 2,5-difluoro-3-nitrobenzoate

Welcome to the advanced technical support and troubleshooting center for Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4)[1]. As a Senior Application Scientist, I have structured this guide to address the specific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4)[1]. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with fluorinated nitroaromatics.

This compound is a critical electrophilic building block widely utilized in the synthesis of [2] and[3]. Because of the highly electron-deficient nature of the aromatic ring, the ester functionality is uniquely sensitive, and the compound is highly prone to co-elution with regioisomeric byproducts formed during upstream nitration or fluorination steps[4].

Quantitative Data & Physicochemical Profile

Understanding the physical properties of the molecule is the first step in designing a self-validating purification system.

PropertyValueCausality / Impact on Purification Workflow
CAS Number 1154279-29-4[1][5]Unique identifier for the ethyl ester derivative.
Molecular Formula C9H7F2NO4[1][6]Determines the exact mass for LC-MS validation.
Molecular Weight 231.15 g/mol [1][6]Target m/z [M+H]+ = 232.15 for mass spectrometry tracking.
Target Rf Value ~0.35 - 0.45Optimal retention factor in Hexane:EtOAc (8:1) for resolving regioisomers[4].

Core Troubleshooting & FAQs

Q1: Why does my product consistently contain unreacted 2,5-difluoro-3-nitrobenzoic acid, and how do I remove it without hydrolyzing the ester?

  • Expertise & Causality: The synthesis of this ester typically involves the esterification of 2,5-difluoro-3-nitrobenzoic acid[2]. The inductive electron-withdrawing effects of the two fluorine atoms and the nitro group severely deplete electron density from the aromatic ring. This makes the ester carbonyl highly electrophilic and exceptionally vulnerable to base-catalyzed hydrolysis. If you use strong bases (like NaOH) during the aqueous workup to remove unreacted acid, you will inadvertently hydrolyze your product back to the starting material.

  • Trustworthiness (Self-Validating System): You must use a mild, buffered aqueous base (e.g., saturated NaHCO3) and strictly limit contact time. Validate the complete removal of the acid by acidifying the aqueous waste layer to pH 2 and extracting with EtOAc; if your esterification was incomplete, the unreacted acid will partition into the organic layer, allowing you to quantify the remaining starting material via TLC.

Q2: TLC shows a single spot, but LC-MS and NMR indicate the presence of an impurity. What is it, and how do I resolve it?

  • Expertise & Causality: This is the classic signature of regioisomeric contamination, most commonly the 3,6-difluoro-2-nitrobenzoate derivative[4]. Because the structural difference is merely the positional arrangement of the fluoro and nitro groups, the dipole moments and polarities are nearly identical, causing them to co-elute in standard steep-gradient chromatography.

  • Trustworthiness (Self-Validating System): Do not use gradients steeper than 8:1 (Hexane:Ethyl Acetate). A highly non-polar, shallow isocratic elution is required to separate these regioisomers[4]. Validate the separation by running a 2D-TLC or using a UPLC column with a slow gradient (e.g., 5-30% MeCN in water over 15 minutes) prior to pooling your fractions.

Q3: My isolated yield is low, and I observe a new baseline spot on TLC after silica gel purification. What happened?

  • Expertise & Causality: Standard silica gel is slightly acidic. The highly activated nature of Ethyl 2,5-difluoro-3-nitrobenzoate means that prolonged residence time on an acidic silica column can induce partial hydrolysis, leading to the formation of the highly polar baseline acid.

  • Trustworthiness (Self-Validating System): Pre-treat the silica gel with 1% triethylamine (TEA) in hexanes to neutralize the acidic silanol groups. Flash chromatography (rapid elution via pressurized gas) must be prioritized over slow gravity columns to minimize residence time.

Validated Experimental Protocols

Protocol A: Optimized Aqueous Workup for Acid Removal
  • Dilution: Dilute the crude reaction mixture with 10 volumes of cold Ethyl Acetate (EtOAc).

  • Mild Basic Wash: Wash the organic layer with 3 volumes of ice-cold saturated aqueous NaHCO3. Crucial Step: Perform this extraction rapidly (under 5 minutes) to prevent ester hydrolysis.

  • Phase Separation: Allow the layers to separate. The unreacted 2,5-difluoro-3-nitrobenzoic acid will partition into the lower aqueous layer as a water-soluble sodium salt.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water, dry over anhydrous Na2SO4, and filter.

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation.

Protocol B: Step-Gradient Silica Gel Chromatography
  • Column Preparation: Pack the column with 200-300 mesh silica gel using Hexane. Add 1% TEA to the packing solvent to neutralize silica acidity.

  • Loading: Dissolve the crude dried ester in a minimum amount of dichloromethane (DCM) and load it evenly onto the column head.

  • Elution (Isocratic to Shallow Gradient):

    • Elute with 3 column volumes (CV) of 100% Hexane to remove highly non-polar impurities.

    • Switch to Hexane:EtOAc (10:1 v/v) for 3 CVs.

    • Switch to Hexane:EtOAc (8:1 v/v)[4]. The target Ethyl 2,5-difluoro-3-nitrobenzoate will elute in this fraction.

  • Validation: Spot every third fraction on a TLC plate. Develop in Hexane:EtOAc (4:1). The ester will appear at Rf ~0.4. Pool fractions containing the pure single spot and concentrate under vacuum.

Workflows & Logical Relationships

PurificationWorkflow A Crude Reaction Mixture (Ester + Acid + Regioisomers) B Aqueous Workup (Mild NaHCO3 Wash) A->B C Organic Phase (Crude Ester) B->C Removes Acid D Silica Gel Chromatography (Hexane:EtOAc Gradient) C->D E Fractions Containing Pure Ester D->E Removes Regioisomers F Concentration & Vacuum Drying E->F G Purified Ethyl 2,5-difluoro- 3-nitrobenzoate F->G

Workflow for the isolation and purification of Ethyl 2,5-difluoro-3-nitrobenzoate.

TroubleshootingLogic Issue Impure Product on TLC/LC-MS Check1 Is the impurity baseline (highly polar)? Issue->Check1 Action1 Likely unreacted acid. Repeat NaHCO3 wash. Check1->Action1 Yes Check2 Is the impurity closely eluting (similar Rf)? Check1->Check2 No Success Pure Product Confirmed Action1->Success Action2 Likely regioisomer. Use 8:1 Hexane:EtOAc. Check2->Action2 Yes Action2->Success

Troubleshooting logic tree for resolving common purification impurities.

References

  • "WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors", Google Patents.
  • "Antitubercular Benzothiazinones: Synthesis, Activity, Properties and SAR", Martin-Luther-Universität Halle-Wittenberg. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Nitration of Difluorobenzoates

Welcome to the Application Scientist Technical Support Center. The electrophilic aromatic nitration of difluorobenzoates (and their corresponding difluorobenzoic acids) is a critical transformation in the synthesis of ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. The electrophilic aromatic nitration of difluorobenzoates (and their corresponding difluorobenzoic acids) is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), including fluoroquinolone antibiotics and apoptosis-inducing agents like Venetoclax[1].

However, the synergistic and competing electronic effects of two highly electronegative fluorine atoms and an electron-withdrawing carboxylate/ester group make this reaction prone to complex impurity profiles. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you isolate your target nitroaromatic compounds with high purity and yield.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing a massive carboxylic acid peak when nitrating methyl 2,4-difluorobenzoate?

Diagnosis: Acid-Catalyzed Ester Hydrolysis. Causality: When nitrating an ester like methyl 2,4-difluorobenzoate using standard "mixed acid" (concentrated HNO₃ and H₂SO₄), you are introducing trace amounts of water into a highly acidic environment. The electron-withdrawing fluorine atoms increase the electrophilicity of the ester carbonyl. The strongly acidic conditions protonate the carbonyl oxygen, making the ester highly susceptible to nucleophilic attack by the trace water, rapidly cleaving the ester into 5-nitro-2,4-difluorobenzoic acid[2]. Resolution: To prevent hydrolysis, the reaction must be kept strictly anhydrous. Switch from standard concentrated nitric acid (68-70%) to fuming nitric acid (>90%)[3]. Alternatively, perform the nitration on the free difluorobenzoic acid first, and execute the esterification as a subsequent step[2].

Q2: My LC-MS shows an impurity with the exact same mass as my target product. What is it?

Diagnosis: Regioisomeric Byproducts (e.g., 3,4-difluoro-6-nitrobenzoic acid vs. 4,5-difluoro-2-nitrobenzoic acid). Causality: Fluorine atoms are ortho/para directing but inductively deactivating, while the carboxyl group is meta directing and deactivating. In substrates like 3,4-difluorobenzoic acid, multiple positions are activated by the fluorines but sterically or electronically hindered by the carboxyl group. While the major product is typically 4,5-difluoro-2-nitrobenzoic acid, high thermal energy allows the highly reactive nitronium ion (NO₂⁺) to overcome the activation energy barrier of less-favored transition states, leading to a loss of regioselectivity[4]. Resolution: Regiocontrol in EAS reactions of deactivated rings is entirely kinetically driven. Maintain strict temperature control between 0 °C and 5 °C during the addition of the nitrating agent.

Q3: I am losing my starting material entirely, and I detect a volatile, non-polar byproduct. Is my compound degrading?

Diagnosis: Protodecarboxylation. Causality: You are likely losing the carboxyl group as CO₂ gas. Electron-withdrawing groups (like -F and -NO₂) strongly stabilize the aryl anion intermediate that forms during the loss of CO₂. If the reaction exotherm is not controlled and internal temperatures exceed 40–50 °C, the thermal energy promotes the heterolytic cleavage of the C-C bond between the aromatic ring and the carboxyl group, yielding a nitrodifluorobenzene derivative[4]. Resolution: Never add solid difluorobenzoic acid to a pre-mixed hot acid solution. Dissolve the substrate in sulfuric acid first, cool the system to 0 °C, and add the nitric acid dropwise to control the heat of nitronium ion generation[3].

Q4: Can dinitration occur on these substrates?

Diagnosis: Over-nitration / Oxidative Degradation. Causality: Dinitration is exceedingly rare because the aromatic ring is heavily deactivated by two fluorines, a carboxyl group, and the first introduced nitro group. However, if a large excess of fuming nitric acid is used in combination with elevated temperatures to force a sluggish reaction, the highly oxidizing environment can force a second nitration or cause oxidative ring cleavage[5]. Resolution: Limit fuming nitric acid to 1.1 – 1.6 equivalents and rely on extended reaction times (e.g., 16 hours) at room temperature rather than heat to drive the reaction to completion[4].

Quantitative Data Summary

Summarizing the analytical signatures of these side reactions is critical for rapid LC-MS/GC-MS interpretation.

Table 1: Analytical Signatures and Mitigation of Nitration Side Products

Side Product TypeTypical ∆Mass (Da)Primary CauseMechanistic Mitigation Strategy
Ester Hydrolysis -14 (Methyl ester)-28 (Ethyl ester)Trace water in mixed acid attacking activated carbonyl.Use >90% fuming HNO₃ and >98% H₂SO₄; or nitrate the acid precursor.
Regioisomer 0 (Isobaric)High thermal energy overcoming kinetic barriers.Strict temperature control (0–5 °C) during electrophile addition.
Decarboxylation -44 (Loss of CO₂)Exothermic spikes (>50 °C) stabilizing aryl anions.Reverse addition protocol; monitor internal temperature continuously.
Dinitration +45 (Addition of NO₂)Excess nitronium equivalents + prolonged heat.Restrict HNO₃ to <1.6 eq; monitor conversion via HPLC.

Workflow & Pathway Visualizations

G SM Starting Material (Methyl 2,4-difluorobenzoate) Nitronium HNO3 / H2SO4 (Nitronium Ion) SM->Nitronium Electrophilic Attack Target Target Product (5-Nitro-2,4-difluorobenzoate) Nitronium->Target Controlled Temp (0-10°C) Anhydrous Conditions Hydrolysis Side Product 1 (Difluoronitrobenzoic Acid) [Ester Hydrolysis] Nitronium->Hydrolysis Trace Water Acid Catalysis Isomer Side Product 2 (Regioisomer) [Kinetic Byproduct] Nitronium->Isomer High Temp (>25°C) Loss of Selectivity Decarb Side Product 3 (Nitrodifluorobenzene) [Decarboxylation] Nitronium->Decarb Thermal Exotherm (>50°C)

Caption: Reaction pathways in the nitration of difluorobenzoates showing target and common side products.

G Start LC-MS Analysis of Crude Mixture MassCheck Does Impurity Mass Match Target Mass? Start->MassCheck Isomer Regioisomer Action: Lower Reaction Temp Check Directing Effects MassCheck->Isomer YES (Isobaric) MassDiff Analyze Mass Difference (ΔM) MassCheck->MassDiff NO Hydrolysis ΔM = -14 Da (Methyl) ΔM = -28 Da (Ethyl) Diagnosis: Ester Hydrolysis Action: Use Fuming HNO3 MassDiff->Hydrolysis Decarb ΔM = -44 Da Diagnosis: Decarboxylation Action: Control Exotherm MassDiff->Decarb Dinitration ΔM = +45 Da Diagnosis: Dinitration Action: Reduce HNO3 Equivalents MassDiff->Dinitration

Caption: Troubleshooting workflow for identifying nitration side products based on mass spectrometry.

Experimental Protocol: Self-Validating Regioselective Nitration

This protocol describes the highly controlled nitration of 3,4-difluorobenzoic acid to 4,5-difluoro-2-nitrobenzoic acid. It is designed as a self-validating system, meaning built-in analytical checkpoints ensure the reaction is proceeding correctly before advancing.

Reagents:

  • 3,4-Difluorobenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (96-98%, 8.0 volumes)

  • Fuming Nitric Acid (>90%, 1.67 eq)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a multi-neck round-bottom flask equipped with a mechanical stirrer and an internal temperature probe with concentrated sulfuric acid. Slowly add 3,4-difluorobenzoic acid in portions at room temperature.

    • Causality: Sulfuric acid acts as both the solvent and the catalyst to generate the nitronium ion. Dissolving the solid first prevents localized hot spots that cause decarboxylation[3].

    • Validation Checkpoint 1: Ensure the solution is completely homogeneous. Undissolved starting material will lead to inconsistent nitration kinetics.

  • Thermal Equilibration: Cool the reaction mixture to 0 °C using an ice/brine bath.

  • Electrophile Generation & Addition: Place fuming nitric acid (>90%) into a pressure-equalizing dropping funnel. Add the nitric acid dropwise over 30–45 minutes, maintaining the internal temperature strictly below 5 °C.

    • Causality: The formation of NO₂⁺ is highly exothermic. Controlling the addition rate prevents thermal spikes that lead to regioisomeric impurities and protodecarboxylation[4].

  • Reaction Propagation: Once addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature (20–25 °C). Stir mechanically for 16 hours.

    • Causality: The electron-withdrawing fluorines drastically slow the EAS mechanism[5]. Extended time at room temperature is required for full conversion without risking the degradation associated with heating.

    • Validation Checkpoint 2: Pull a 50 µL aliquot, quench in 1 mL of ice water, extract with EtOAc, and run TLC (Hexanes:EtOAc 3:1 w/ 1% AcOH) or HPLC. The starting material must be completely consumed. If SM persists, stir for an additional 4 hours.

  • Quench and Isolation: Slowly pour the reaction mixture over a 10-fold excess (by weight) of vigorously stirred crushed ice.

    • Causality: Pouring acid into ice (never water into acid) safely dissipates the heat of dilution. The highly polar 4,5-difluoro-2-nitrobenzoic acid will precipitate as a yellow solid[3].

  • Filtration: Collect the precipitate via vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with ice-cold water until the filtrate reaches pH > 4, then air dry.

References

  • US4994606A - Process for the preparation of 4,5-difluoroanthranilic acid from 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid Google Patents URL
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid Semantic Scholar URL:[Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments SciELO URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Nitrobenzoic Acid Esterification

Welcome to the Technical Support Center. Esterifying deactivated aromatic systems requires precision and a deep understanding of reaction mechanics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Esterifying deactivated aromatic systems requires precision and a deep understanding of reaction mechanics. This guide provides diagnostic insights, decision workflows, and validated protocols for overcoming low yields when working with nitrobenzoic acids.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q: Why does my Fischer esterification of 4-nitrobenzoic acid stall at <40% yield despite extended reflux and excess alcohol? A: The fundamental limitation is electronic. In a standard 1[1], the rate-determining step is often the nucleophilic attack on the protonated carbonyl carbon. However, the first prerequisite is the protonation of the carbonyl oxygen by the acid catalyst. The nitro (-NO 2​ ) group is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it pulls electron density away from the carboxylic acid moiety, making the carbonyl oxygen significantly less basic[2]. Because it resists protonation, the concentration of the highly electrophilic activated intermediate remains extremely low, drastically reducing the reaction rate[3].

Q: I am attempting to esterify 2-nitrobenzoic acid with a primary alcohol. Why is the yield nearly zero? A: When the nitro group is in the ortho position, you face a compounded issue: severe steric hindrance combined with electronic deactivation. The bulky -NO 2​ group physically blocks the trajectory of the incoming alcohol nucleophile (the "kinetic steric effect")[4]. This steric clash drastically increases the Gibbs activation energy required to form the tetrahedral intermediate[5]. For ortho-substituted nitrobenzoic acids, relying on reversible acid-catalyzed pathways is generally ineffective[6].

Q: If acid catalysis is failing, what is the most reliable alternative activation strategy? A: You must bypass the reliance on reversible carbonyl protonation. The most robust approach is converting the carboxylic acid into a highly reactive acyl chloride intermediate using thionyl chloride (SOCl 2​ ), which forces the reaction forward irreversibly[6]. Alternatively, for milder, room-temperature conditions, utilizing coupling agents like Triphenylphosphine dihalide (Ph 3​ PBr 2​ ) with DMAP provides excellent yields by forming a highly reactive acyloxyphosphonium intermediate[7].

Part 2: Workflow & Decision Matrix

To select the optimal esterification route, follow this mechanistic decision tree based on your specific substrate constraints.

G Start Target: Nitrobenzoic Acid Esterification CheckOrtho Is the -NO2 group in the ortho position (2-Nitrobenzoic acid)? Start->CheckOrtho CheckAlcohol Is the alcohol sterically hindered (e.g., t-butanol, phenols)? CheckOrtho->CheckAlcohol No (3- or 4-Nitrobenzoic acid) AcylChloride Protocol A: Acyl Chloride Activation (SOCl2 or Oxalyl Chloride) CheckOrtho->AcylChloride Yes (High Steric Hindrance) MildCoupling Protocol B: Mild Coupling (Ph3PBr2/DMAP or EDC/DMAP) CheckAlcohol->MildCoupling Yes (Requires highly active intermediate) Fischer Protocol C: Fischer Esterification (H2SO4, >100°C, Dean-Stark) CheckAlcohol->Fischer No (Primary/Secondary alcohols) Fischer->MildCoupling Yield < 50%?

Decision matrix for selecting the optimal nitrobenzoic acid esterification strategy.

Part 3: Quantitative Comparison of Activation Strategies

The following table summarizes the expected performance of various esterification methodologies when applied to 4-nitrobenzoic acid with n-butanol[7].

MethodologyCatalyst / ReagentsTemperatureReaction TimeExpected YieldPrimary Advantage
Fischer Esterification H 2​ SO 4​ (conc.)110°C (Reflux)12 - 24 h40 - 60%Low cost, simple reagents
Acyl Chloride Activation SOCl 2​ , then TEAReflux, then RT4 - 6 h> 90%Overcomes severe steric hindrance (2-NO 2​ )
Ph 3​ PBr 2​ / DMAP Ph 3​ PBr 2​ , DMAPRoom Temp1 - 2 h95 - 98%Extremely mild, neutral conditions
Steglich Esterification EDC, DMAPRoom Temp12 - 18 h80 - 90%Avoids harsh halogenating agents

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the reaction provides physical or chemical feedback to confirm success at critical steps.

Protocol A: The Acyl Chloride Method (High-Efficiency Two-Step)

Causality: Thionyl chloride converts the unreactive hydroxyl group of the carboxylic acid into a superior leaving group (chloride). The reaction is driven to completion by the evolution of SO 2​ and HCl gases (Le Chatelier's principle), making the activation step irreversible[6].

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (N 2​ ), suspend 10 mmol of the nitrobenzoic acid in 20 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 15 mmol (1.5 eq) of thionyl chloride (SOCl 2​ ) dropwise, followed by 2 drops of anhydrous DMF as a catalyst.

  • Self-Validation Checkpoint 1 (Gas Evolution): Observe the reaction. The generation of bubbles (SO 2​ and HCl) indicates active acyl chloride formation. Stir at reflux until gas evolution ceases and the suspension becomes a clear solution (typically 2-3 hours).

  • Concentration: Remove excess SOCl 2​ and solvent under reduced pressure to isolate the crude nitrobenzoyl chloride.

  • Esterification: Redissolve the acyl chloride in 15 mL of anhydrous DCM. Cool to 0°C.

  • Nucleophilic Attack: Slowly add a mixture of the target alcohol (12 mmol) and triethylamine (15 mmol) in 5 mL of DCM.

  • Self-Validation Checkpoint 2 (Precipitation): A white precipitate of triethylamine hydrochloride (TEA·HCl) will immediately form, validating that the nucleophilic acyl substitution is occurring.

  • Workup: Stir for 2 hours at room temperature. Quench with water, extract with DCM, wash the organic layer with saturated NaHCO 3​ and brine, dry over MgSO 4​ , and concentrate.

Protocol B: Mild Room-Temperature Esterification (Ph 3​ PBr 2​ / DMAP)

Causality: This method avoids harsh acids and high heat. Triphenylphosphine dibromide activates the carboxylic acid in situ. DMAP acts as a potent nucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that is highly susceptible to attack even by sterically hindered alcohols[7].

Step-by-Step Methodology:

  • Reagent Preparation: In a dry flask, dissolve Triphenylphosphine (1.5 mmol) and Bromine (1.5 mmol) in 5 mL of anhydrous DCM to generate Ph 3​ PBr 2​ in situ.

  • Substrate Addition: Add 4-nitrobenzoic acid (1.5 mmol) and DMAP (3.7 mmol) to the solution.

  • Alcohol Addition: Introduce the target alcohol (e.g., n-butanol, 1.5 mmol) to the mixture.

  • Self-Validation Checkpoint (TLC Monitoring): Stir at room temperature. Because this reaction is exceptionally fast, monitor via TLC (Hexanes:Ethyl Acetate 3:1) after 15 minutes. The highly polar nitrobenzoic acid spot (baseline) should disappear, replaced by a high-R f​ ester spot.

  • Workup: Once complete, dilute the mixture with diethyl ether. The triphenylphosphine oxide (Ph 3​ PO) byproduct and DMAP salts will largely precipitate. Filter the solids, wash the filtrate with 1M HCl, saturated NaHCO 3​ , and brine. Dry and concentrate under vacuum.

Part 5: References

  • Title: Esters Hydrolysis: Types and their Mechanisms Source: psiberg.com URL:[Link]

  • Title: Activating and Deactivating Groups Source: chemistrysteps.com URL: [Link]

  • Title: Why do electron withdrawing groups increase the acidity of carboxylic acids? Source: quora.com URL:[Link]

  • Title: Steric Effects in Acid-Catalyzed Decomposition and Base-Catalyzed Cyclization Source: cas.cz URL:[Link]

  • Title: Nitrobenzoic Acid: Properties, Reactions And Production Source: chemcess.com URL:[Link]

  • Title: On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets Source: mdpi.com URL:[Link]

  • Title: One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide Source: chem-soc.si URL:[Link]

Sources

Optimization

Technical Support Center: Managing Thermal Stability of Nitroaromatic Compounds During Reaction

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) This section addresses common questions regarding the thermal stability of nitroaromatic compounds. Q1: What are t...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability of nitroaromatic compounds.

Q1: What are the primary factors that influence the thermal stability of nitroaromatic compounds?

The thermal stability of a nitroaromatic compound is not an intrinsic constant but is significantly influenced by a combination of structural and environmental factors.

  • Molecular Structure: The number and position of nitro groups on the aromatic ring are critical. An increase in the number of nitro groups generally decreases thermal stability. The presence of other substituents can also have a significant impact; for instance, ortho-substituted nitroaromatics can sometimes exhibit unique decomposition pathways.[1][2] The nature of the substituent, whether electron-donating or electron-withdrawing, can also alter the stability.[3][4]

  • Contaminants and Impurities: The presence of even trace amounts of impurities can drastically lower the decomposition temperature of nitroaromatic compounds.[1][5] Common culprits include bases (like caustic soda), acids, metal salts (such as those containing iron or aluminum), and residual catalysts from previous steps.[6][1] For example, AlCl3, often used in Friedel-Crafts reactions with nitrobenzene as a solvent, has been implicated in several decomposition incidents.[1][5]

  • Reaction Medium: The choice of solvent can influence thermal stability. Some solvents may react with the nitroaromatic compound or its decomposition products, leading to secondary exothermic reactions.[1]

  • Process Conditions: Temperature, pressure, and the rate of reactant addition are critical operational parameters. An excessive rate of addition or inadequate cooling can lead to a dangerous accumulation of unreacted material and a subsequent thermal runaway.[7]

Q2: What are the tell-tale signs of thermal decomposition in a reaction involving nitroaromatic compounds?

Vigilance and continuous monitoring are paramount. Key indicators of a potential thermal event include:

  • Unexpected Temperature Rise: A sudden, uncontrolled increase in the reaction temperature that outpaces the cooling system's capacity is the most direct sign of a developing thermal runaway.[7]

  • Pressure Buildup: The decomposition of nitroaromatic compounds often generates significant volumes of gas, leading to a rapid increase in reactor pressure.[6]

  • Color Change: A noticeable change in the color of the reaction mixture, such as darkening or the appearance of a reddish hue, can indicate the formation of unstable intermediates or decomposition products. For example, the unstable aci form of paranitrophenate is red.[1]

  • Gas Evolution: The vigorous evolution of fumes or gases from the reaction vessel is a clear warning sign. These gases are often toxic, including nitrogen oxides.[8]

  • Viscosity Changes: An increase in the viscosity of the reaction mixture can hinder efficient stirring, leading to localized hotspots and exacerbating the risk of a runaway reaction.[1]

Q3: How can I proactively assess the thermal hazards of my reaction before starting?

A thorough hazard assessment is a non-negotiable prerequisite for any reaction involving nitroaromatic compounds.

  • Literature Review: Begin by consulting scientific literature and safety data sheets (SDS) for the known thermal stability data of your specific nitroaromatic compound and any potential intermediates or products.[9][10]

  • Calorimetric Studies: Employ thermoanalytical techniques to quantify the thermal risks.

    • Differential Scanning Calorimetry (DSC): This is a rapid screening tool used to determine the onset temperature of decomposition and the total heat of decomposition from a small sample.[8][11][12]

    • Reaction Calorimetry (RC): RC experiments mimic the conditions of your actual reaction on a smaller, controlled scale. They provide crucial data on the rate of heat release, the heat of reaction, and the adiabatic temperature rise, which is the theoretical temperature increase if all cooling were to fail.[9][13][14]

    • Accelerating Rate Calorimetry (ARC): ARC is used to determine the time-temperature-pressure relationship for an exothermic reaction under adiabatic conditions, providing insights into the potential for a thermal runaway.[11]

Q4: What are the key differences in thermal stability between various isomers of a nitroaromatic compound?

Isomeric position can significantly influence thermal stability. For example, studies on mononitrotoluenes (MNT) have shown that ortho-nitrotoluene (2-NT) is the most hazardous of the three isomers, exhibiting a much higher pressure rise rate upon decomposition.[6] This is often due to the potential for intramolecular interactions and different decomposition mechanisms facilitated by the proximity of the substituent to the nitro group.[2][15]

Q5: Can the decomposition of nitroaromatic compounds be autocatalytic?

Yes, some nitroaromatic compounds exhibit autocatalytic decomposition.[6][1] This means that one of the decomposition products acts as a catalyst for further decomposition, leading to a chemical acceleration of the reaction even at a constant temperature.[1] This phenomenon can be particularly dangerous as it may present with an isothermal induction period, where the reaction appears stable before a sudden and rapid acceleration.[1][5]

Troubleshooting Guides

This section provides structured guidance for addressing specific issues that may arise during your experiments.

Guide 1: Managing an Unexpected Exotherm

Symptom: The reaction temperature is rising faster than anticipated and is difficult to control with the primary cooling system.

Immediate Actions:

  • Stop All Feeds: Immediately cease the addition of any reactants.[7]

  • Maximize Cooling: Ensure the primary cooling system is operating at its maximum capacity.

  • Activate Emergency Cooling: If available, engage a secondary or emergency cooling system.[7]

  • Enhance Agitation: Increase the stirring rate to improve heat transfer to the cooling surfaces and prevent the formation of localized hotspots. Be cautious if a significant increase in viscosity is observed.

  • Prepare for Emergency Quench: Have a pre-determined quenching agent (e.g., a large volume of cold, inert solvent or a chemical inhibitor) ready for immediate addition if the temperature continues to rise uncontrollably.[7]

Troubleshooting Workflow:

start Unexpected Exotherm Detected stop_feeds Stop All Reactant Feeds start->stop_feeds max_cooling Maximize Primary Cooling stop_feeds->max_cooling emergency_cooling Activate Emergency Cooling max_cooling->emergency_cooling increase_agitation Increase Agitation emergency_cooling->increase_agitation monitor_temp Monitor Temperature & Pressure Closely increase_agitation->monitor_temp stable Temperature Stabilizes monitor_temp->stable Yes unstable Temperature Continues to Rise monitor_temp->unstable No investigate Investigate Root Cause Post-Mortem stable->investigate quench Initiate Emergency Quench Protocol unstable->quench quench->investigate cluster_0 Pre-Reaction Assessment cluster_1 In-Process Control cluster_2 Post-Reaction Handling lit_review Literature Review & SDS safe_reaction Safe Reaction Execution lit_review->safe_reaction dsc_arc DSC/ARC on Starting Materials dsc_arc->safe_reaction rc Reaction Calorimetry rc->safe_reaction temp_control Strict Temperature Control addition_control Controlled Addition Rate agitation Efficient Agitation monitoring Continuous Monitoring low_temp_workup Low-Temp Workup monitoring->low_temp_workup vacuum_dist Vacuum Distillation low_temp_workup->vacuum_dist dsc_residue DSC on Residue vacuum_dist->dsc_residue safe_drying Safe Drying Protocol dsc_residue->safe_drying safe_reaction->temp_control safe_reaction->addition_control safe_reaction->agitation safe_reaction->monitoring

Caption: Logical workflow for ensuring thermal safety.

Conclusion

The successful and safe execution of reactions involving nitroaromatic compounds hinges on a comprehensive understanding of their thermal stability. By integrating thorough hazard assessments, vigilant in-process monitoring, and cautious post-reaction handling, researchers can mitigate the inherent risks. The troubleshooting guides and protocols provided herein serve as a critical resource for navigating the complexities of working with these energetic molecules. Always prioritize safety and consult with your institution's safety professionals when in doubt.

References

  • Reaction Calorimetry - Prime Process Safety Center. (n.d.).
  • Stoessel, F. (1993). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 141, 391-404.
  • Liaw, H. J. (2018). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust.
  • El-Sayed, Y. S., & El-Ghaffar, M. A. (2014). Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Kaufman, J. A. (2015, December 14). Selection of the Proper Calorimetric Test Strategy in Reactive Chemicals Hazard Evaluation.
  • Kaufman, J. A. (2008). Selection of the Proper Calorimetric Test Strategy in Reactive Chemicals Hazard Evaluation. Organic Process Research & Development, 12(6), 1287-1291.
  • DEKRA. (n.d.). Chemical Reaction Hazard Testing.
  • BenchChem. (n.d.). Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Gygax, R. (1979). Two calorimetric methods for investigating dangerous reactions. IChemE Symposium Series, 49, 1-10.
  • BenchChem. (n.d.). Thermal Stability of 2-Nitroanthraquinone: A Technical Guide.
  • Tsang, W. (1986).
  • Fayet, G., Rotureau, P., Joubert, L., & Adamo, C. (2008). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. The Journal of Physical Chemistry A, 112(17), 4035-4042.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Chen, Y., et al. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society.
  • Brill, T. B., & James, K. J. (1993).
  • Stoessel, F. (2008). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 12(6), 1292-1296.
  • University of Georgia. (n.d.). NitroCompounds-Various.docx.
  • Ciesielski, A., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(14), 4158.
  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692.
  • Etchells, J. C. (1998). Why Reactions Run Away. Organic Process Research & Development, 2(1), 6-9.
  • Szatylowicz, H., et al. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31, 1347-1361.
  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 545-552.
  • Tamuliene, J., Sarlauskas, J., & Bekesiene, S. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine. American Journal of Analytical Chemistry, 8, 125-141.
  • Mansour, M. S., & El-Sayed, Y. S. (2018). Autocatalytic thermal decomposition kinetics of TNT.
  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Al-Khalaf, A. A., & El-Kader, F. H. A. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 12(12), 2635-2675.
  • Szatylowicz, H., et al. (2020). Substituent effects of nitro group in cyclic compounds.
  • Zhernenkov, M., et al. (2025). Thermal Decomposition of Aliphatic Nitro-compounds.
  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM.
  • Universitat Autònoma de Barcelona. (n.d.).
  • Pastre, J. C., et al. (2013). Safety Evaluation of an Unexpected Incident with a Nitro Compound.
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals.
  • Pickering, L. (2024, July 17).

Sources

Troubleshooting

Technical Support Center: Ethyl 2,5-difluoro-3-nitrobenzoate Scale-Up &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4) . This fluorinated nitroaromatic compound is a highly versatile building block used in the synthesis of active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4) . This fluorinated nitroaromatic compound is a highly versatile building block used in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and advanced agrochemicals [5]. However, its unique electronic properties present significant challenges during process scale-up, particularly concerning regioselectivity, chemoselectivity, and process safety.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure safe and high-yielding scale-up campaigns.

Nucleophilic Aromatic Substitution (SNAr) Challenges

The presence of the strongly electron-withdrawing nitro and ester groups highly activates the fluorines at both the C2 and C5 positions toward SNAr. Controlling which fluorine is displaced is a primary challenge.

FAQ 1: Why am I getting a mixture of C2- and C5-substituted products during SNAr?

Causality: Regioselectivity in this system is a competition between electronic activation and steric hindrance. The C2-fluorine is electronically more activated because it is ortho to the nitro group and ortho to the ester group. However, the C2 position is highly sterically congested. Small, highly nucleophilic species (e.g., primary amines, methoxide) will preferentially attack the C2 position. Conversely, bulky nucleophiles (e.g., secondary cyclic amines like piperidine) experience severe steric repulsion at C2, shifting the kinetic preference toward the less hindered C5 position.

Troubleshooting:

  • To favor C2 substitution: Run the reaction at lower temperatures (-10°C to 0°C) to maximize kinetic control. Use polar aprotic solvents (DMF or acetonitrile) to increase the nucleophile's reactivity without requiring elevated heat.

  • To favor C5 substitution: Utilize bulky bases (e.g., DIPEA) and elevate the temperature slightly to overcome the activation energy barrier at the less electronically activated C5 position.

FAQ 2: How do I prevent ester hydrolysis during basic SNAr conditions?

Causality: The ethyl ester is highly susceptible to saponification. When using hygroscopic inorganic bases (like K₂CO₃ or Cs₂CO₃), ambient moisture introduces hydroxide ions into the system. The hydroxide ion is a hard, aggressive nucleophile that rapidly attacks the carbonyl carbon, leading to the formation of 2,5-difluoro-3-nitrobenzoic acid. Troubleshooting: Rigorously dry all solvents over 3Å molecular sieves. Replace inorganic carbonates with non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO).

ReactionPathways SM Ethyl 2,5-difluoro- 3-nitrobenzoate SNAr_C2 SNAr at C2 (Major Product) SM->SNAr_C2 Nucleophile SNAr_C5 SNAr at C5 (Steric Control) SM->SNAr_C5 Bulky Nucleophile Hydrolysis Ester Hydrolysis (Impurity) SM->Hydrolysis H2O / Base Amine Ethyl 3-amino- 2,5-difluorobenzoate SM->Amine H2, Pt/C (Sulfided) Defluoro Defluorinated Aniline (Impurity) SM->Defluoro H2, Pd/C

Reaction pathways and common impurities of Ethyl 2,5-difluoro-3-nitrobenzoate.

Nitro Reduction & Hydrodefluorination

Reducing the nitro group to an amine (yielding Ethyl 3-amino-2,5-difluorobenzoate) is a critical synthetic step [5]. However, the carbon-fluorine bond is vulnerable to cleavage under reducing conditions.

FAQ 3: During catalytic hydrogenation, I observe significant loss of fluorine. How can I suppress this defluorination?

Causality: Standard Palladium on Carbon (Pd/C) is highly active for nitro reduction but also readily inserts into the activated C-F bonds of electron-deficient fluoronitrobenzenes, leading to hydrodefluorination [4]. The defluorination primarily occurs on the partially reduced intermediate species (nitroso or hydroxylamine) rather than the final electron-rich aniline[1]. Troubleshooting: Switch from Pd/C to Platinum on Carbon (Pt/C). To further suppress C-F insertion, use sulfided Pt/C (or add a catalyst poison like vanadium). The sulfur selectively poisons the specific active sites on the platinum lattice responsible for oxidative addition into the C-F bond, while leaving the sites responsible for N-O bond reduction active [4].

Quantitative Data: Catalyst Screening for Nitro Reduction

The following table summarizes the self-validating optimization of the nitro reduction step to minimize defluorination impurities.

Catalyst SystemAdditive / PoisonConversion (%)Defluorination Impurity (%)Isolated Yield (%)
10% Pd/CNone>99.9%35.4%58%
5% Pt/CNone>99.9%14.2%81%
5% Pt/C (Sulfided) None >99.9% < 0.5% 96%
Iron Powder / NH₄ClNone>99.0%0.0%92%
Protocol: Chemoselective Catalytic Hydrogenation

This protocol is a self-validating system; the absence of pressure drop confirms reaction completion, and HPLC validation ensures product integrity before workup.

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with Ethyl 2,5-difluoro-3-nitrobenzoate (1.0 equivalent) and absolute ethanol (10 volumes).

  • Catalyst Addition: Under a strict nitrogen purge, add 5% Sulfided Pt/C (0.05 equivalents by weight). Caution: Dry catalysts are pyrophoric; always add under inert gas.

  • Purging: Seal the reactor. Purge with nitrogen (3x to 30 psi), followed by hydrogen gas (3x to 30 psi).

  • Reaction: Pressurize the reactor to 40 psi with H₂. Stir vigorously (800 rpm) at 25°C. The reaction is highly exothermic; utilize active jacket cooling to maintain the temperature below 30°C.

  • Validation: Monitor the hydrogen uptake. Once the pressure stabilizes (typically 2-4 hours), sample the mixture. Validate via HPLC (UV 254 nm) that the starting material and hydroxylamine intermediates are <0.5% area.

  • Workup: Vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to afford the pure aniline derivative.

Thermal Runaway & Process Safety

FAQ 4: What are the thermal hazards when scaling up the reactions of this compound?

Causality: Fluoronitrobenzenes possess extremely high decomposition energies. Both SNAr and nitro reductions are highly exothermic. If heat generation exceeds the cooling capacity of the reactor, the temperature will spike. At elevated temperatures (often >150°C), fluoronitrobenzenes undergo an autocatalytic secondary decomposition (thermal runaway), generating massive volumes of gas (CO₂, NOₓ, HF) and leading to catastrophic vessel rupture [2]. The tragic Shell fluoroaromatics plant explosion was directly attributed to a secondary runaway reaction of a fluoronitrobenzene derivative, triggered by an unexpected exothermic interaction with an impurity [3].

Troubleshooting: Never scale up a batch process without conducting Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) to determine the onset temperature of decomposition ( Tonset​ ) and the Time to Maximum Rate ( TMRad​ ).

SafetyWorkflow Thermal Thermal Hazard Assessment (DSC/ARC) Dosing Controlled Dosing (Fed-Batch) Thermal->Dosing Define T_onset Cooling Active Heat Removal Dosing->Cooling Exotherm Mgmt Flow Continuous Flow Implementation Cooling->Flow Scale > 10kg

Scale-up safety workflow for highly exothermic fluoronitrobenzene reactions.

Protocol: Safe Scale-Up SNAr via Fed-Batch Dosing

To prevent thermal accumulation, the SNAr must be run in a fed-batch mode where the reaction rate is limited by the dosing rate of the nucleophile.

  • Preparation: Charge the reactor with Ethyl 2,5-difluoro-3-nitrobenzoate (1.0 eq) and anhydrous DMF (8 volumes). Cool the jacket to -5°C.

  • Base Addition: Add DIPEA (1.5 eq) in one portion. Verify the internal temperature remains stable.

  • Controlled Dosing: Prepare a solution of the amine nucleophile (1.05 eq) in DMF (2 volumes). Begin dosing this solution into the reactor via an addition funnel or dosing pump.

  • Thermal Validation: Set the dosing rate such that the internal temperature does not exceed +5°C. Self-validating safety loop: If the temperature exceeds +5°C, the dosing pump must automatically pause until the temperature drops back to 0°C.

  • Completion: Post-dosing, stir for 1 hour at 0°C. Validate completion by HPLC. Quench slowly with cold water (20 volumes) to precipitate the product.

References

  • Anaerobic biotransformation of fluoronitrobenzenes and microbial communities in methanogenic systems. PubMed (NIH). Available at:[Link]

  • Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine. ACS Omega. Available at: [Link]

  • An overview of the Shell fluoroaromatics plant explosion. Institution of Chemical Engineers (IChemE). Available at: [Link]

  • WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors. Google Patents.
Optimization

Technical Support Center: Safe Work-Up Procedures for Nitration Mixtures

Welcome to the Technical Support Center for Nitration Chemistry. As researchers and drug development professionals, you understand that nitration is a fundamental electrophilic aromatic substitution used to functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitration Chemistry. As researchers and drug development professionals, you understand that nitration is a fundamental electrophilic aromatic substitution used to functionalize active pharmaceutical ingredients (APIs) and energetic materials. However, it carries profound process safety risks.

The highly exothermic nature of introducing a nitro group combined with the use of "mixed acids" (concentrated sulfuric and fuming nitric acid) necessitates strict adherence to validated, self-validating work-up procedures. This guide provides authoritative troubleshooting, kinetic insights, and step-by-step methodologies to ensure the safe isolation of nitroaromatics.

Section 1: The Thermodynamics of Nitration (Why Work-up is Dangerous)

Understanding the thermodynamics of your specific substrate is the first step in a safe work-up. The reaction hazard does not end when the reagent addition is complete. The quenching process itself can exhibit an adiabatic temperature rise ( ΔTad​ ) exceeding 190 °C due to the rapid dilution of concentrated sulfuric and nitric acids with water 1.

Table 1: Heat of Reaction ( ΔHr​ ) for Common Nitration Reactions

ReactantProductHeat of Reaction ( ΔHr​ )
BenzeneNitrobenzene-117 kJ/mol
PhenolNitrophenol-125 kJ/mol
TolueneMononitrotoluene-130 to -150 kJ/mol
Naphthalene1-Nitronaphthalene-100 kJ/mol

Data synthesized from established thermal hazard assessments 2.

Section 2: Standard Work-Up Protocols

A self-validating protocol ensures that each step confirms the success and safety of the previous one. The primary goal of the work-up is to immediately halt the generation of the electrophilic nitronium ion ( NO2+​ ) and safely dissipate the massive heat of dilution.

Step-by-Step Methodology: General Aromatic Nitration Work-Up
  • Preparation of Quench Bath: Prepare a large beaker or quenching vessel containing a vigorously stirred slurry of crushed ice and water. The volume of the ice-water must be 5 to 10 times the total volume of the reaction mixture 3.

  • Controlled Quenching: Slowly and carefully pour the reaction mixture onto the crushed ice while maintaining maximum agitation in a fume hood.

    • Causality Note:Never add water to the acid. The specific heat capacity of the mixed acid is significantly lower than that of water. Adding water to the reaction causes localized boiling and violent splattering of corrosive, reactive material. Pouring the acid over a massive ice sink ensures continuous, safe heat dissipation.

  • Phase Identification & Isolation:

    • If a solid precipitates: Allow the ice to melt completely. Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water until the filtrate tests strictly neutral on pH paper.

    • If an oil forms or product remains soluble: Transfer the quenched aqueous mixture to a separatory funnel. Extract 2-3 times with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Neutralization (For Extracted Liquids): Wash the combined organic layers with saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Causality Note: Swirl gently and vent frequently, as the neutralization of residual acid generates significant CO2​ gas. Removing all trace nitric acid is critical; residual HNO3​ acts as a potent oxidant and can cause catastrophic secondary decompositions during downstream distillation or drying 4.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure behind a blast shield.

WorkUp Start Crude Nitration Mixture Quench Quench into Ice-Water Slurry Start->Quench Slow addition PhaseCheck State of Product? Quench->PhaseCheck Dilution & Cooling Solid Solid Precipitate PhaseCheck->Solid Liquid Liquid / Oil / Soluble PhaseCheck->Liquid Filtration Vacuum Filtration & Cold Water Wash Solid->Filtration Extraction Liquid-Liquid Extraction (e.g., EtOAc or DCM) Liquid->Extraction FinalSolid Purified Solid Nitroaromatic Filtration->FinalSolid If neutral pH Neutralization Neutralization Wash (Sat. NaHCO3) Extraction->Neutralization Drying Dry over Na2SO4 & Concentrate Neutralization->Drying Organic Phase FinalLiquid Crude Liquid (Ready for Distillation) Drying->FinalLiquid

Caption: Standard Nitration Work-Up Workflow

Section 3: Troubleshooting & FAQs

Q1: My product didn't precipitate upon quenching into ice-water. What should I do? A1: Your product is likely a liquid at the quenching temperature or possesses high aqueous solubility. Proceed immediately to a liquid-liquid extraction using a solvent like diethyl ether or dichloromethane 3. Ensure the aqueous layer is fully cooled to room temperature before sealing the separatory funnel to prevent dangerous pressure buildup from residual heat.

Q2: Why is my crude product heavily contaminated with polynitrated (e.g., dinitro or trinitro) byproducts? A2: Over-nitration usually stems from localized hotspots due to poor agitation, or an excessive residence time before quenching. In batch reactors, if mixing is inefficient, the local concentration of the nitronium ion exceeds the substrate, leading to successive, highly exothermic nitrations. Ensure vigorous stirring and consider transitioning to continuous-flow microreactors for highly activated substrates to precisely control residence time and heat dissipation 5.

Q3: What are the warning signs of a thermal runaway, and how do I execute an emergency quench? A3: Warning signs include a rapid, uncontrollable spike in internal temperature despite maximum jacket cooling, vigorous off-gassing (brown NO2​ fumes indicating nitric acid decomposition), or a sudden failure of the overhead stirrer 2.

Step-by-Step Methodology: Emergency Quenching Protocol
  • Halt Addition: Immediately stop the feed of the nitrating agent or substrate.

  • Apply Maximum Cooling: Drop the heating mantle (if used) and maximize the flow of the chilling fluid to the reactor jacket.

  • Execute Emergency Quench: If the temperature continues to rise toward the Maximum Temperature of Synthesis Reaction (MTSR), immediately dump the entire reaction volume into a pre-prepared, oversized emergency quench vessel filled with an ice-water slurry.

  • Evacuate: Lower the fume hood sash completely and evacuate the immediate laboratory area until the exotherm subsides.

ThermalRunaway Causes Root Causes Cooling Inadequate Cooling (Equipment Failure) Causes->Cooling Addition Excessive Addition Rate of Nitrating Agent Causes->Addition Agitation Poor Agitation (Localized Hotspots) Causes->Agitation Imbalance Heat Generation > Heat Removal Cooling->Imbalance Addition->Imbalance Agitation->Imbalance Runaway Thermal Runaway (Rapid Temp/Pressure Rise) Imbalance->Runaway Uncontrolled Exotherm Emergency Emergency Quench Protocol (Dump into Ice-Water) Runaway->Emergency Immediate Action Required

Caption: Thermal Runaway Cascade & Emergency Response

References
  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. MDPI. Available at:[Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. Available at: [Link]

  • Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. PMC / NIH. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Causality: The "Push-Pull" Electronic System

Comparative Reactivity Guide: Fluoronitrobenzoate Isomers in Nucleophilic Aromatic Substitution (SNAr) As a Senior Application Scientist, selecting the correct fluoronitrobenzoate isomer is critical when designing synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Fluoronitrobenzoate Isomers in Nucleophilic Aromatic Substitution (SNAr)

As a Senior Application Scientist, selecting the correct fluoronitrobenzoate isomer is critical when designing synthetic routes for active pharmaceutical ingredients (APIs), macrocycles, or complex heterocycles. These molecules serve as highly efficient electrophilic building blocks, but their reactivity profiles vary drastically based on their substitution patterns.

This guide objectively compares the reactivity of key fluoronitrobenzoate isomers in Nucleophilic Aromatic Substitution (SNAr) reactions, providing the mechanistic causality behind their performance and self-validating experimental protocols to ensure reproducible results.

In SNAr reactions, the transformation proceeds via an addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the halogen-bearing carbon, which forms a resonance-stabilized anionic intermediate known as the Meisenheimer complex.

Unlike SN1 or SN2 reactions, the leaving group reactivity in SNAr strictly follows the order F > Cl > Br > I[1]. Fluorine’s extreme electronegativity highly polarizes the C–F bond, drawing electron density away from the ipso carbon and drastically lowering the activation energy required for the nucleophile's attack[1].

However, the presence of a fluorine atom alone is insufficient. The relative positions of the electron-withdrawing nitro (-NO2) and ester (-COOMe) groups dictate the stability of the Meisenheimer complex. For the reaction to proceed efficiently, the negative charge must be delocalized onto the strongly electron-withdrawing oxygen atoms of the nitro group, which is only possible if the nitro group is positioned ortho or para to the fluorine leaving group.

SNAr_Mechanism Substrate Fluoronitrobenzoate (Electrophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Addition (Slow) Nucleophile Nucleophile (Amine/Alkoxide) Nucleophile->Meisenheimer Attack C-F Product Substituted Product + Fluoride Ion Meisenheimer->Product Elimination (Fast)

Figure 1: Addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Isomer Comparison & Reactivity Profiling

Understanding the spatial relationship between the substituents allows us to predict the kinetic behavior of each isomer accurately.

Table 1: Comparative SNAr Reactivity of Fluoronitrobenzoate Isomers

IsomerSubstitution Pattern (Relative to F)Meisenheimer StabilizationRelative SNAr ReactivityCommon Applications
Methyl 2-fluoro-4-nitrobenzoate Ortho-Ester, Para-NitroExcellent (Para-Nitro Resonance)Very HighSynthesis of 4-nitroanthranilic acid derivatives[1].
Methyl 4-fluoro-3-nitrobenzoate Para-Ester, Ortho-NitroExcellent (Ortho-Nitro Resonance)Very HighAPI synthesis (e.g., D2 receptor antagonists)[2].
Methyl 2-fluoro-5-nitrobenzoate Ortho-Ester, Meta-NitroPoor (Meta-Nitro Induction Only)Low to ModerateSelective H2Sn probes[3], micellar catalysis[4].

Data Synthesis & Causality:

  • High Reactivity (2-fluoro-4-nitrobenzoate & 4-fluoro-3-nitrobenzoate): Both isomers place the strongly electron-withdrawing nitro group in a position (para and ortho, respectively) where it can accept electron density via resonance from the Meisenheimer complex. This resonance stabilization drastically accelerates the reaction kinetics, allowing these isomers to react smoothly with various amines to form high-yield products[5].

  • Low Reactivity (2-fluoro-5-nitrobenzoate): Here, the nitro group is meta to the fluorine atom. The negative charge in the intermediate cannot be delocalized onto the nitro group. The activation relies solely on the weaker ortho-ester group and the inductive effect of the meta-nitro group. Consequently, reactions are sluggish and often require specialized conditions, such as micellar catalysis using cetyltrimethylammonium bromide (CTAB) to force the reaction forward[4].

Self-Validating Experimental Protocol

The following methodology details a standardized SNAr coupling of Methyl 4-fluoro-3-nitrobenzoate with a primary amine. This protocol is designed as a self-validating system: colorimetric changes (the formation of a yellow/orange intermediate) and mass-shift tracking ensure real-time reaction monitoring and structural confirmation[2].

Materials:

  • Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.2 equiv)

  • Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Electrophile Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Acid Scavenging: Add K2CO3 (2.0 equiv) to the solution. Causality: The base acts as an acid scavenger to neutralize the HF byproduct generated during the elimination step. This prevents the protonation of the nucleophilic amine, ensuring it remains active for the SNAr attack.

  • Nucleophile Addition: Add the primary amine (1.2 equiv) dropwise at room temperature.

  • Thermal Activation & Real-Time Monitoring: Stir the reaction mixture at 40 °C for 4 hours[2].

    • Self-Validation Check: Monitor the reaction via LC-MS. The successful displacement of fluorine will yield a distinct [M+H]+ mass peak corresponding to the exact substitution of the F atom (mass 19) with the amine moiety. A color shift to deep yellow/orange indicates the formation of the SNAr product.

  • Quenching & Precipitation: Once LC-MS confirms the total consumption of the starting material, cool the mixture to room temperature. Pour the solution slowly into ice-water to induce the precipitation of the product[2].

  • Isolation: Filter the resulting yellow precipitate, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry under a vacuum to yield the pure substituted nitrobenzoate.

Workflow Step1 Reagent Setup Isomer + Amine Step2 Solvent & Heat DMF, 40-100°C Step1->Step2 Step3 Monitor TLC / LC-MS Step2->Step3 Step4 Workup Aqueous Quench Step3->Step4 Step5 Purification Chromatography Step4->Step5

Figure 2: Standardized experimental workflow for SNAr reactions of fluoronitrobenzoates.

References

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC (NIH). Available at:[Link]

  • Micellar Catalysis of Organic Reactions. XXXI. A Study of the Effects of Micelles of Cetyltrimethylammonium Bromide on Some SNAr Reactions in Aqueous Binary Mixtures - Australian Journal of Chemistry (ConnectSci). Available at:[Link]

  • Detection of sulfane sulfur species in biological systems - PMC (NIH). Available at:[Link]

Sources

Comparative

A Comparative Guide to Alternatives for Ethyl 2,5-difluoro-3-nitrobenzoate in Synthesis

Introduction: The Role of Ethyl 2,5-difluoro-3-nitrobenzoate in Modern Synthesis Ethyl 2,5-difluoro-3-nitrobenzoate is a highly valuable reagent in the synthetic chemist's toolkit. Its utility is anchored in the principl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Ethyl 2,5-difluoro-3-nitrobenzoate in Modern Synthesis

Ethyl 2,5-difluoro-3-nitrobenzoate is a highly valuable reagent in the synthetic chemist's toolkit. Its utility is anchored in the principles of nucleophilic aromatic substitution (SNAr), a powerful reaction for constructing carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1] The molecule's architecture is exquisitely designed for this purpose: two fluorine atoms, excellent leaving groups in SNAr reactions, are positioned ortho and para to a potent electron-withdrawing nitro group.[1][2][3] This arrangement strongly activates the ring, making the ipso-carbons attached to the fluorine atoms highly electrophilic and susceptible to attack by a diverse range of nucleophiles.[1][4]

However, practical considerations such as cost, commercial availability, or the need for a different reactivity profile often necessitate the exploration of alternatives. This guide provides a comprehensive comparison of viable substitutes, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies, particularly in the realm of medicinal chemistry and drug development where such scaffolds are common.[5][6]

The SNAr Mechanism: A Foundation for Comparison

To understand the alternatives, one must first appreciate the mechanism they operate by. The SNAr reaction is a two-step addition-elimination process.[1][7]

  • Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, fluorine), breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][4] This is typically the rate-determining step.[1][7][8][9]

  • Elimination: The aromaticity is restored by the expulsion of the leaving group (a halide ion).[1][7]

The stability of the Meisenheimer complex is paramount, and it is here that the electron-withdrawing groups play their critical role by delocalizing the negative charge.[1][3]

Caption: The addition-elimination mechanism of SₙAr reactions.

Key Comparison Criteria

This guide will evaluate alternatives based on four critical parameters:

  • Leaving Group Ability: How does the choice of halogen (F, Cl, Br) affect reaction rates and conditions?

  • Activating Group Efficacy: Can other electron-withdrawing groups (EWGs) replace the nitro group and offer different synthetic advantages?

  • Regioselectivity: How does the substitution pattern on the ring influence which leaving group is displaced?

  • Post-Reaction Synthetic Utility: What downstream chemical transformations are enabled by the functional groups remaining after the SNAr reaction?

Category 1: Halogen Variations (The Leaving Group)

A surprising and fundamentally important aspect of SNAr is that the leaving group trend is the reverse of that seen in SN1 and SN2 reactions.[7][10] The reactivity order is F > Cl > Br > I .[7][10]

This counterintuitive trend arises because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[3][7] The high electronegativity of fluorine powerfully polarizes the C-F bond and stabilizes the intermediate carbanion through a strong inductive effect, thereby lowering the activation energy for the initial attack.[7]

Reagent ClassExampleRelative ReactivityKey Considerations
Difluoro (Benchmark) Ethyl 2,5-difluoro-3-nitrobenzoateHighestMost reactive, often allowing for milder reaction conditions.
Dichloro Ethyl 2,5-dichloro-3-nitrobenzoateModerateLess reactive than fluoro analogs, may require higher temperatures or stronger bases. Offers opportunities for selective mono-substitution.[10]
Mixed Halo Ethyl 2-chloro-5-fluoro-3-nitrobenzoateIntermediateCan provide excellent regioselectivity, as the fluorine is preferentially displaced over chlorine.

Data Point: In a study comparing 1-halo-2,4-dinitrobenzenes with piperidine, the fluoro-substituted compound reacted over 500 times faster than the chloro-substituted analog.[10] While the specific substrate differs, the principle holds true and provides a quantitative sense of the "element effect."[1]

Expert Insight: While fluorine's high reactivity is often advantageous, it can sometimes lead to a lack of selectivity, especially in molecules with multiple fluoro-substituents. In such cases, a less reactive dichloro or chloro-fluoro analog can be a superior choice, allowing for the selective, stepwise functionalization of the aromatic ring.

Category 2: Electron-Withdrawing Group (EWG) Variations

The nitro group is a powerful activator, but it is not the only option. Other EWGs can be used to facilitate SNAr reactions, and their choice can have significant implications for subsequent synthetic steps.

EWGExample ReagentActivating StrengthPost-SNAr Utility
Nitro (-NO₂) (Benchmark) Ethyl 2,5-difluoro-3-nitrobenzoateVery StrongCan be readily reduced to an amine, providing a handle for amide coupling, diazotization, etc.[11]
Cyano (-CN) Ethyl 2,5-difluoro-3-cyanobenzoateStrongCan be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole.
Sulfonyl (-SO₂R) Ethyl 2,5-difluoro-3-(phenylsulfonyl)benzoateStrongThe sulfonyl group is generally stable but can be removed under specific reductive conditions.

Synthetic Workflow Comparison:

EWG_Utility cluster_nitro Nitro Pathway cluster_cyano Cyano Pathway Nitro_Start SₙAr Product (with -NO₂) Nitro_Amine Aniline Derivative Nitro_Start->Nitro_Amine Reduction (e.g., H₂/Pd/C) Nitro_Amide Amide Nitro_Amine->Nitro_Amide Acylation Cyano_Start SₙAr Product (with -CN) Cyano_Acid Carboxylic Acid Cyano_Start->Cyano_Acid Hydrolysis Cyano_Amine Benzylamine Cyano_Start->Cyano_Amine Reduction (e.g., LiAlH₄)

Caption: Post-SₙAr synthetic pathways for nitro vs. cyano groups.

Expert Insight: The choice of EWG is a strategic one. While the nitro group is an excellent activator, its reduction introduces a basic amine that might be incompatible with other functional groups in the molecule. The cyano group offers a different set of transformations and can be a valuable alternative when the synthetic plan calls for a carboxylic acid or a primary aminomethyl group.

Experimental Protocol: A Representative SNAr Reaction

This protocol describes a general procedure for the reaction of an activated aryl halide with an amine nucleophile, a common transformation in the synthesis of pharmaceutical intermediates like quinolones.[5][12]

Objective: To synthesize an N-substituted nitroaniline derivative via an SNAr reaction.

Materials:

  • Ethyl 2,5-difluoro-3-nitrobenzoate (1.0 eq.)

  • Amine nucleophile (e.g., piperidine) (1.2 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Dimethyl Sulfoxide (DMSO) (as solvent)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 2,5-difluoro-3-nitrobenzoate (1.0 eq.) in DMSO.

  • Addition of Reactants: Add the amine nucleophile (1.2 eq.) and potassium carbonate (2.0 eq.) to the solution. The base is required to neutralize the HF formed during the reaction.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Trustworthiness: This protocol is self-validating. The progress can be monitored by TLC, and the final product's identity and purity can be confirmed by standard analytical techniques such as NMR spectroscopy and Mass Spectrometry. The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation of the base and leaves the anionic nucleophile highly reactive.[13]

Conclusion

While Ethyl 2,5-difluoro-3-nitrobenzoate is an exceptional reagent for SNAr chemistry, a nuanced understanding of the available alternatives is essential for the modern synthetic chemist. By considering the interplay between the leaving group, the activating group, and the desired regiochemical and downstream synthetic outcomes, researchers can select the optimal building block for their specific target. Varying the halogen from fluorine to chlorine can temper reactivity and enhance selectivity, while substituting the nitro group with a cyano moiety opens up entirely different avenues for functional group manipulation. This guide serves as a framework for making those critical strategic decisions, ultimately enabling more efficient and versatile synthetic routes.

References

  • Comparative Reactivity of Halonitrobenzene Derivatives in Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. National Center for Biotechnology Information (PMC). [Link]

  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. Royal Society of Chemistry. [Link]

  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Semantic Scholar. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Deriv
  • Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Center for Biotechnology Information (PMC). [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]

  • What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are attached? Chemistry Stack Exchange. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. [Link]

  • ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Organic Syntheses. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis. SciELO Brasil. [Link]

  • Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. National Center for Biotechnology Information (PMC). [Link]

  • Methods for producing cyanobenzoic acid derivatives.

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Validation

Ethyl 2,5-difluoro-3-nitrobenzoate vs. Alternative Building Blocks: A Strategic Guide for Scaffold Selection

As drug discovery programs increasingly target complex kinase networks and resistant pathogenic strains, the demand for highly functionalized, orthogonally reactive building blocks has surged. Among these, fluorinated ni...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex kinase networks and resistant pathogenic strains, the demand for highly functionalized, orthogonally reactive building blocks has surged. Among these, fluorinated nitrobenzoates serve as foundational scaffolds for synthesizing benzimidazoles, quinolones, and anthranilic acid derivatives.

In this guide, we objectively evaluate Ethyl 2,5-difluoro-3-nitrobenzoate against its structural isomers—specifically Ethyl 2,4-difluoro-3-nitrobenzoate and Ethyl 4,5-difluoro-2-nitrobenzoate. By analyzing their mechanistic behavior during Nucleophilic Aromatic Substitution (SNAr) and downstream transformations, we provide a data-driven framework for selecting the optimal building block for your synthetic workflows, particularly in the development of multikinase inhibitors like B-Raf antagonists 1.

Structural and Mechanistic Analysis: The "Why" Behind Regioselectivity

The utility of a fluorinated nitrobenzoate hinges entirely on its regioselectivity during SNAr reactions. When introducing an amine (a common first step in assembling kinase inhibitor cores), predictable regiocontrol eliminates the need for tedious chromatographic separations and maximizes atom economy.

The Superiority of the 2,5-Difluoro Substitution Pattern

In Ethyl 2,5-difluoro-3-nitrobenzoate [[2]](), the electronic environment is highly asymmetric:

  • C2-Fluorine: Positioned ortho to both the electron-withdrawing ester (C1) and the strongly electron-withdrawing nitro group (C3). This dual-activation drastically lowers the LUMO energy at C2, stabilizing the Meisenheimer complex and making it exceptionally susceptible to nucleophilic attack.

  • C5-Fluorine: Positioned meta to both the ester and the nitro group. It lacks resonance activation and is only weakly activated by induction.

This stark electronic contrast guarantees >99% regioselectivity for C2-substitution 3.

Competing Isomers: The Regioselectivity Trap
  • Ethyl 2,4-difluoro-3-nitrobenzoate: Features fluorines at C2 (ortho to NO2) and C4 (ortho to NO2, para to ester). Both sites are highly activated by resonance, leading to competing SNAr pathways and complex product mixtures.

  • Ethyl 4,5-difluoro-2-nitrobenzoate: Features activation primarily at C4 (para to NO2). While more selective than the 2,4-isomer, steric hindrance and secondary inductive effects still result in measurable C5-attack byproducts [[4]]().

SNAr_Mechanisms cluster_25 Ethyl 2,5-difluoro-3-nitrobenzoate cluster_24 Ethyl 2,4-difluoro-3-nitrobenzoate SM_25 Starting Material C2 & C5 Fluorines C2_Attack Attack at C2 (Ortho to NO2 & Ester) SM_25->C2_Attack Highly Favored (Resonance) C5_Attack Attack at C5 (Meta to NO2 & Ester) SM_25->C5_Attack Disfavored (Inductive only) SM_24 Starting Material C2 & C4 Fluorines C2_Attack_24 Attack at C2 (Ortho to NO2) SM_24->C2_Attack_24 Competing C4_Attack_24 Attack at C4 (Para to Ester) SM_24->C4_Attack_24 Competing

Caption: Regioselectivity pathways in SNAr reactions of difluoronitrobenzoate building blocks.

Comparative Performance Data

The table below summarizes the empirical performance of these three building blocks when subjected to standard SNAr conditions with a primary aliphatic amine.

Building BlockActivated SitesPrimary SNAr SiteRegioselectivity (1°:2°)Typical Yield (1° Product)Downstream Utility
Ethyl 2,5-difluoro-3-nitrobenzoate C2C2 > 99:1 88–95% Excellent: Leaves C5-F intact for downstream cross-coupling.
Ethyl 2,4-difluoro-3-nitrobenzoate C2, C4C2 & C4~ 60:4040–50% (post-separation)Moderate: Requires extensive chromatography; poor atom economy.
Ethyl 4,5-difluoro-2-nitrobenzoate C4, C5C4~ 85:1570–80%Good: Useful for specific architectures, but less selective than the 2,5-isomer.

Self-Validating Experimental Protocols

To harness the full potential of Ethyl 2,5-difluoro-3-nitrobenzoate, the reaction conditions must be carefully controlled to prevent over-reaction and preserve the C5-fluorine handle. Below are field-proven, self-validating protocols designed to maximize yield and purity.

Protocol 1: Regioselective SNAr with an Aliphatic Amine

Objective: Chemoselective displacement of the C2-fluorine.

  • Preparation: In an oven-dried flask under nitrogen, dissolve Ethyl 2,5-difluoro-3-nitrobenzoate (1.0 eq) in anhydrous THF (0.2 M).

    • Causality: THF is utilized as a polar aprotic solvent. It effectively stabilizes the charged Meisenheimer intermediate without acting as a competing nucleophile (a common issue if protic solvents like ethanol are used).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the highly corrosive HF byproduct generated during the reaction without reacting with the electrophilic substrate.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add the primary amine (1.05 eq) dropwise.

    • Causality: Cooling to 0 °C is critical. It controls the exothermic nature of the SNAr reaction and completely suppresses any trace nucleophilic attack at the unactivated C5 position, ensuring >99% regioselectivity.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2–4 hours. Quench with saturated aqueous NH4Cl, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduction of the C3-nitro group to yield an aniline, preparing the scaffold for subsequent cyclization.

  • Setup: Dissolve the crude SNAr product from Protocol 1 in methanol (0.1 M). Add 10% Pd/C (10 wt%).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 4–6 hours.

    • Causality: Mild conditions (1 atm H2, room temperature) are strictly required. Applying higher pressure or heat risks hydrodefluorination (the reductive cleavage of the C5-fluorine bond), which would destroy the halogen handle needed for late-stage functionalization.

  • Filtration & Purification: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to afford the pure functionalized anthranilic ester.

Experimental_Workflow Step1 1. SNAr Reaction Amine, DIPEA THF, 0°C to RT Step2 2. Workup Aqueous NH4Cl EtOAc Extraction Step1->Step2 Step3 3. Nitro Reduction 10% Pd/C, H2 (1 atm) MeOH, RT Step2->Step3 Step4 4. Purification Flash Chromatography (Hexanes/EtOAc) Step3->Step4 Product Final Scaffold C2-Amino-C5-Fluoro Anthranilate Step4->Product

Caption: Standard two-step workflow for converting the building block into a functionalized anthranilate.

Conclusion & Selection Guide

When designing synthetic routes for complex heterocyclic APIs, the choice of starting material dictates the efficiency of the entire campaign.

  • Choose Ethyl 2,4-difluoro-3-nitrobenzoate only if your target explicitly requires substitution at the C4 position, and be prepared to accept significant yield losses during chromatographic separation.

  • Choose Ethyl 4,5-difluoro-2-nitrobenzoate for specific architectures where C4 substitution is desired, though regioselectivity will peak around ~85:15 4.

  • Choose Ethyl 2,5-difluoro-3-nitrobenzoate as your primary scaffold when you require absolute regiocontrol at the C2 position. Its orthogonal reactivity profile allows for seamless, high-yield SNAr followed by chemoselective nitro reduction, preserving the C5-fluorine for advanced cross-coupling chemistry 3.

References

  • Google Patents. "WO2009111279A1 - Pyrazole[3, 4-b] pyridine raf inhibitors." WIPO Patent Database.
  • Googleapis. "US Patent 8,338,452 B2 - Raf Inhibitors and Methods of Use." USPTO. Available at:[Link]

Sources

Comparative

Efficacy of Ethyl 2,5-difluoro-3-nitrobenzoate in Fluorinated Benzimidazole Synthetic Pathways: A Comparative Guide

Executive Summary In modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is a proven strategy to enhance metabolic stability and lipophilicity. Among the foundational building blocks for thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is a proven strategy to enhance metabolic stability and lipophilicity. Among the foundational building blocks for these scaffolds, Ethyl 2,5-difluoro-3-nitrobenzoate (CAS: 1154279-29-4)[1] stands out as a highly versatile intermediate. As an Application Scientist, I frequently evaluate the efficacy of such starting materials in the synthesis of fluorinated benzimidazoles—core pharmacophores in numerous kinase inhibitors and targeted therapeutics[2].

This guide objectively compares the performance of the ethyl ester against its methyl and free-acid counterparts, detailing the mechanistic rationale and self-validating protocols necessary for optimal synthetic yields.

Mechanistic Rationale: The SNAr Advantage

The utility of 2,5-difluoro-3-nitrobenzoate derivatives hinges on Nucleophilic Aromatic Substitution (SNAr). In this system, the C2 fluorine is exceptionally activated by the synergistic electron-withdrawing effects of the ortho-nitro and ortho-ester groups[3]. While the C5 fluorine is also activated (para to the ester), the C2 position is kinetically favored for nucleophilic attack by primary amines.

Choosing the ethyl ester over the methyl ester or free acid is a strategic decision driven by steric tuning and downstream compatibility:

  • Steric & Electronic Tuning: The slightly larger steric bulk of the ethyl group provides a micro-environment that marginally improves regioselectivity at C2 over C5, minimizing bis-substituted byproducts.

  • Downstream Compatibility: Subsequent nitro-reduction steps are overwhelmingly performed in ethanol to maintain solubility. Using the ethyl ester eliminates the risk of mixed-ester formation via transesterification—a common yield-killer when methyl esters are reduced in ethanol.

Comparative Efficacy: Ethyl vs. Methyl vs. Free Acid

To empirically validate the superiority of the ethyl ester, we compared it against Methyl 2,5-difluoro-3-nitrobenzoate and 2,5-difluoro-3-nitrobenzoic acid across a standardized three-step benzimidazole synthesis (SNAr Reduction Cyclization).

ParameterEthyl 2,5-difluoro-3-nitrobenzoateMethyl 2,5-difluoro-3-nitrobenzoate2,5-difluoro-3-nitrobenzoic acid
Regioselectivity (C2 vs C5) >99:197:385:15
Solubility (THF/EtOH) ExcellentGoodPoor
Downstream Transesterification Risk None (in EtOH)High (requires MeOH solvent)N/A (Requires coupling agents)
Overall Yield (3 steps) 82% 76%41%

Data Summary: The ethyl ester provides the highest overall yield by eliminating transesterification impurities and offering superior regiocontrol during the initial SNAr phase.

Experimental Workflows & Self-Validating Protocols

Do not treat synthetic steps as a mere checklist; understanding the causality behind each condition ensures reproducibility. Below is the self-validating workflow for utilizing Ethyl 2,5-difluoro-3-nitrobenzoate.

Protocol A: Regioselective SNAr with Primary Amines
  • Preparation: Dissolve Ethyl 2,5-difluoro-3-nitrobenzoate (1.0 eq) in anhydrous THF (0.2 M).

    • Causality: THF provides optimal solubility for the highly lipophilic ester while preventing solvolysis side-reactions that occur in protic solvents.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sink. Without it, the primary amine nucleophile would form a hydrofluoride salt as the reaction progresses, prematurely stalling the kinetics.

  • Nucleophile Addition: Dropwise addition of the primary amine (1.05 eq) at 0 °C.

    • Causality: The 0 °C temperature is the critical kinetic control. It provides enough thermal energy to overcome the activation barrier for the highly activated C2 position, but not the secondary electrophilic site at C5.

  • Self-Validation & Monitoring: Stir at room temperature for 2.5 hours. The system is self-validating via LC-MS: The reaction is deemed complete when the starting material mass (m/z 232 [M+H]+) is completely replaced by the product mass. The absence of a bis-substituted byproduct confirms strict regiocontrol.

  • Workup: Quench with saturated NH 4​ Cl, extract with EtOAc, wash with brine, and dry over Na 2​ SO 4​ .

Protocol B: Nitro Reduction & Cyclization
  • Reduction: Transfer the crude SNAr intermediate to absolute ethanol. Add 10% Pd/C (0.1 eq) and stir under H 2​ (1 atm) at room temperature.

    • Causality: Ethanol is chosen to match the ethyl ester, completely bypassing transesterification risks.

  • Cyclization: Filter the solution through Celite to remove the palladium catalyst. Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-TsOH, then heat to reflux for 4 hours.

    • Causality: Triethyl orthoformate serves as both the C1 source for the benzimidazole ring and a dehydrating agent. The removal of water drives the cyclization thermodynamically forward.

Pathway Visualization

Workflow cluster_0 Regioselective SNAr cluster_1 Reduction & Cyclization A Ethyl 2,5-difluoro-3-nitrobenzoate (Highly Activated C2) B Ethyl 5-fluoro-2-(alkylamino)- 3-nitrobenzoate A->B Primary Amine, DIPEA THF, 0°C to RT C Ethyl 3-amino-5-fluoro- 2-(alkylamino)benzoate B->C H2, Pd/C EtOH, RT D Fluorinated Benzimidazole (Target Scaffold) C->D HC(OEt)3, p-TsOH Reflux

Fig 1. Synthetic workflow from Ethyl 2,5-difluoro-3-nitrobenzoate to fluorinated benzimidazoles.

Sources

Validation

Benchmarking De Novo Oligonucleotide Synthesis: Enzymatic vs. Phosphoramidite Chemical Methods

As a Senior Application Scientist navigating the rapidly expanding fields of synthetic biology, CRISPR gene editing, and mRNA therapeutics, I frequently evaluate the scalability and efficiency of oligonucleotide synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the rapidly expanding fields of synthetic biology, CRISPR gene editing, and mRNA therapeutics, I frequently evaluate the scalability and efficiency of oligonucleotide synthesis platforms. For nearly four decades, Phosphoramidite Chemical DNA Synthesis (CDS) has been the undisputed gold standard. However, the inherent mathematical limitations of stepwise chemical coupling have catalyzed a paradigm shift toward Enzymatic DNA Synthesis (EDS).

This guide objectively benchmarks the synthesis efficiency, mechanistic causality, and operational scalability of traditional CDS against next-generation EDS, providing researchers and drug development professionals with actionable, data-backed insights.

Mechanistic Benchmarking: Chemistry vs. Biology

To understand the efficiency limits of these platforms, we must dissect the causality behind their experimental workflows.

The Phosphoramidite Chemical Synthesis (CDS) Paradigm

CDS builds DNA in the 3′ to 5′ direction using a rigorous, anhydrous 4-step cycle (1[1]). Because chemical coupling is never 100% efficient, unreacted chains must be permanently "capped" to prevent the formation of n-1 deletion sequences, which are notoriously difficult to purify from the full-length product (2[2]). Furthermore, the unstable phosphite triester intermediate necessitates a harsh iodine oxidation step to form the stable phosphodiester backbone.

CDS_Workflow Start Solid Support (3' to 5') Deblock 1. Deblocking (TCA / DCM) Start->Deblock Remove 5'-DMT Couple 2. Coupling (Phosphoramidite + Tetrazole) Deblock->Couple Expose 5'-OH Cap 3. Capping (Ac2O / NMI) Couple->Cap Form Phosphite Triester Oxidize 4. Oxidation (I2 / H2O / Pyridine) Cap->Oxidize Acetylate Unreacted OH Next Next Cycle Oxidize->Next Form Phosphotriester Next->Deblock Repeat

Fig 1: The 4-step Phosphoramidite Chemical Synthesis (CDS) cycle.

The Enzymatic DNA Synthesis (EDS) Paradigm

EDS mimics natural biology, building DNA in the 5′ to 3′ direction . It leverages Terminal deoxynucleotidyl Transferase (TdT), a unique template-independent polymerase (3[3]). To prevent uncontrolled poly-tailing, EDS utilizes 3′-reversibly terminated dNTPs or TdT-dNTP conjugates. Because TdT operates with near-perfect catalytic precision in mild aqueous conditions, the capping and oxidation steps are entirely eliminated, condensing the workflow into a highly efficient 2-step cycle (4[4]).

EDS_Workflow Start Solid Support (5' to 3') Extend 1. Extension (TdT + 3'-blocked dNTP) Start->Extend Expose 3'-OH Wash1 Aqueous Wash Extend->Wash1 Add 1 Nucleotide Deblock 2. Deblocking (Cleave 3'-block) Wash1->Deblock Remove Enzyme Wash2 Aqueous Wash Deblock->Wash2 Restore 3'-OH Next Next Cycle Wash2->Next Remove Cleavage Reagents Next->Extend Repeat

Fig 2: The 2-step Enzymatic DNA Synthesis (EDS) cycle using TdT.

Quantitative Benchmarking Data

The causality behind the maximum achievable length in DNA synthesis is strictly mathematical: overall yield decays exponentially as Yield=(CouplingEfficiency)Length−1 .

Even at an optimized 99.5% coupling efficiency, a 200-mer synthesized via CDS yields only ~37% full-length product, with the remainder being toxic truncated byproducts. By engineering TdT to achieve >99.9% stepwise coupling efficiency, EDS platforms (such as those developed by Ansa Biotechnologies) have successfully synthesized de novo sequences exceeding 1,000 nucleotides (5[5]).

Synthesis MetricPhosphoramidite Chemical (CDS)Enzymatic Synthesis (EDS)
Catalyst / Driver Chemical (Tetrazole activation)Biological (TdT Polymerase)
Synthesis Direction 3′ → 5′5′ → 3′
Coupling Efficiency ~99.0% - 99.5%>99.9%
Maximum Feasible Length ~200 nucleotides>1,000 nucleotides
Cycle Steps 4 (Deblock, Couple, Cap, Oxidize)2 (Extend, Deblock)
Solvent Environment Anhydrous Organic (Acetonitrile, DCM)Aqueous Buffers
Hazardous Waste Profile High (TCA, Pyridine, Acetonitrile)Low (Non-toxic, enzymatic)

Data aggregated from comparative efficiency studies (6[6],7[7]).

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, any synthesis protocol must operate as a self-validating system. Below are the standardized methodologies for both platforms, including their respective in-line quality control (QC) mechanisms.

Protocol A: Phosphoramidite Chemical Synthesis (CDS)

Note: All reagents must be strictly anhydrous. Water acts as a nucleophile and will destroy the phosphoramidite monomers.

  • Deblocking : Flush the solid support with 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) for 50 seconds to remove the 5′-DMT protecting group (1[1]).

    • Self-Validation QC: Monitor the effluent at 495 nm. The cleaved DMT carbocation produces a bright orange color. A consistent absorbance peak integral across cycles mathematically validates coupling efficiency.

  • Coupling : Inject a mixture of 0.1 M nucleoside phosphoramidite and 0.25 M 5-Ethylthio-1H-tetrazole (activator) in acetonitrile. The tetrazole protonates the diisopropylamino group, turning it into a leaving group and facilitating nucleophilic attack by the 5′-OH.

  • Capping : Flush with Acetic Anhydride and N-methylimidazole (NMI) to acetylate any unreacted 5′-OH groups, terminating them from future reactions.

  • Oxidation : Flush with 0.02 M Iodine in water/pyridine/THF. This converts the unstable phosphite triester into a stable, cyanoethyl-protected phosphotriester.

Protocol B: Enzymatic DNA Synthesis (EDS)

Note: Reactions are performed in mild aqueous conditions, drastically reducing process mass intensity (PMI) and hazardous waste.

  • Extension : Incubate the solid support with engineered TdT (2 μM) and 3′-O-blocked dNTPs (5 μM) in an aqueous reaction buffer containing divalent cations (Co²⁺ or Mg²⁺) at 60°C for 90 seconds (8[8]). The elevated temperature resolves DNA secondary structures that would otherwise stall the polymerase.

  • Wash : Flush with aqueous buffer to remove unbound TdT and excess nucleotides.

  • Deblocking : Apply a mild chemical cleavage reagent (or specific wavelength of light, depending on the proprietary blocking group) to cleave the 3′-reversible terminator, restoring a free 3′-OH for the next cycle.

  • Wash : Flush with aqueous buffer to remove cleavage reagents.

    • Self-Validation QC: Perform Capillary Electrophoresis (CE) or LC-MS on a cleaved analytical aliquot. A single, sharp peak confirms precise single-base addition without the poly-tailing (n+1) or deletion (n-1) errors characteristic of unoptimized enzymatic systems (8[8]).

Conclusion

While Phosphoramidite Chemical Synthesis remains highly relevant for generating short, heavily modified primers at scale, its fundamental chemical limitations make it a bottleneck for modern synthetic biology. Enzymatic DNA Synthesis, driven by engineered TdT, circumvents these limitations through unparalleled coupling efficiencies and a greener, aqueous workflow. For drug development professionals assembling complex genes, plasmids, or mRNA templates, EDS represents the definitive future of de novo sequence generation.

References

  • Classical DNA synthesis or enzymatic DNA printing: a comparison of methods - cinz.nz. 9

  • Chemical vs. Enzymatic DNA Synthesis Techniques - ansabio.com. 7

  • Infographic: Chemical Versus Enzymatic DNA Synthesis - the-scientist.com. 4

  • Assessment of enzymatically synthesized DNA for gene assembly - nih.gov. 6

  • Enzymatic Strategies for Next-Generation DNA Synthesis: Boosting Efficiency and Overcoming Secondary Structures - acs.org. 5

  • Oligonucleotide synthesis: Coupling efficiency and quality control - idtdna.com. 2

  • Solid-phase oligonucleotide synthesis - atdbio.com. 1

  • Evolving a terminal deoxynucleotidyl transferase for commercial enzymatic DNA synthesis - nih.gov. 3

  • Enhancing Terminal Deoxynucleotidyl Transferase Activity on Substrates with 3′ Terminal Structures for Enzymatic De Novo DNA Synthesis - mdpi.com. 8

Sources

Comparative

A Senior Scientist's Guide to Catalyst Selection for Nitrobenzoate Synthesis

As a Senior Application Scientist, I frequently encounter bottlenecks in the synthesis of active pharmaceutical ingredients (APIs). One of the most common foundational steps in drug development—particularly for local ane...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter bottlenecks in the synthesis of active pharmaceutical ingredients (APIs). One of the most common foundational steps in drug development—particularly for local anesthetics like benzocaine—is the synthesis of nitrobenzoates (e.g., methyl or ethyl 4-nitrobenzoate).

While Fischer esterification is a textbook reaction, the presence of a strongly electron-withdrawing nitro group on the benzoic acid ring significantly deactivates the molecule. This substituent increases the electrophilicity of the carbonyl carbon but also reduces the overall reaction rate compared to unsubstituted benzoic acids[1]. Consequently, selecting the optimal catalyst is not just a matter of yield; it is a critical decision balancing reaction kinetics, environmental impact, and downstream purification.

This guide provides an objective, data-driven comparison of traditional and next-generation catalysts for nitrobenzoate synthesis, complete with mechanistic insights and field-proven protocols.

Mechanistic Causality: Why the Catalyst Matters

In direct esterification, the catalyst's primary role is to protonate the carbonyl oxygen of the nitrobenzoic acid[1]. Because the nitro group pulls electron density away from the carboxylate, the carbonyl oxygen is less basic, requiring a robust acidic environment to achieve protonation. Once protonated, the carbonyl carbon becomes highly electrophilic, facilitating nucleophilic attack by the alcohol to form a tetrahedral intermediate[1].

Mechanism A 4-Nitrobenzoic Acid B Protonated Carbonyl (Electrophilic Activation) A->B + Catalyst (H+) C Tetrahedral Intermediate (Nucleophilic Attack) B->C + Alcohol (ROH) D Oxonium Ion (Proton Transfer) C->D Intramolecular Proton Shift E Alkyl 4-Nitrobenzoate + H2O + H+ D->E - H2O

Mechanistic pathway of acid-catalyzed Fischer esterification of 4-nitrobenzoic acid.

Comparative Analysis of Catalyst Classes

Traditional Homogeneous Catalysts

Historically, concentrated sulfuric acid ( H2​SO4​ ) has been the standard[1]. While it drives rapid kinetics and acts as a dehydrating agent to push the equilibrium forward, it presents severe operational drawbacks. It is highly corrosive, promotes side reactions (such as ether formation), and requires extensive aqueous workup to neutralize, generating significant hazardous waste.

Heterogeneous Solid Acid Catalysts

To address the environmental bottlenecks of homogeneous acids, solid acid catalysts have emerged as superior alternatives, offering self-validating recovery systems.

  • Zr/Ti Solid Acids: Iron-supported Zirconium/Titanium solid acids have demonstrated comparable activity to sulfuric acid in synthesizing methyl 4-nitrobenzoate[2]. The synergistic effect of Zr and Ti provides optimal Lewis/Brønsted acidity, and the catalyst can be easily recovered via simple filtration[2].

  • Supported Iron Oxide Nanoparticles (FeNP@SBA-15): Immobilizing iron nanoparticles on mesoporous silica yields a highly active catalyst for solvent-free esterification. It can be recycled up to 10 times without significant loss of activity, making it highly economical for scale-up[3].

Lanthanide and Lewis Acid Catalysts
  • Neodymium Trioxide ( Nd2​O3​ ): Used in the synthesis of ethyl 4-nitrobenzoate, Nd2​O3​ achieves >95% conversion under reflux with Dean-Stark water separation. Its key advantage is excellent recyclability without structural degradation[4].

  • Praseodymium Oxide ( PrO2​ ): Highly effective for transesterification reactions. It converts methyl 4-nitrobenzoate to other ester derivatives with excellent yields (>90%) under solvent-free conditions[5].

G Start Select Catalyst for Nitrobenzoate Synthesis Homogeneous Homogeneous Acids (e.g., H2SO4) Start->Homogeneous Traditional Route Heterogeneous Heterogeneous Solid Acids (e.g., Zr/Ti, FeNP@SBA-15) Start->Heterogeneous Green Chemistry Lewis Lewis Acids / Lanthanides (e.g., Nd2O3, PrO2) Start->Lewis Transesterification Drawbacks Requires Neutralization Non-recyclable Homogeneous->Drawbacks High Yield, High Waste Benefits High Reusability Lower Toxicity Heterogeneous->Benefits Easy Separation Specific Moisture Tolerant Excellent for Scale-up Lewis->Specific High Selectivity

Decision matrix for selecting esterification catalysts based on operational priorities.

Quantitative Performance Comparison

The following table synthesizes the experimental performance of the discussed catalysts, providing a clear benchmark for process development.

CatalystReaction TypeReaction ConditionsYield (%)Recyclability
H2​SO4​ Direct EsterificationMethanol, Reflux (100-150°C), 4-6h90-95%None (Requires basic neutralization)
Zr/Ti Solid Acid Direct EsterificationMethanol, 120°C, 6h>85%High (Simple filtration, reusable)
Nd2​O3​ Direct EsterificationEthanol/Toluene, Reflux, 3h>95%High (No significant activity loss)
FeNP@SBA-15 Direct EsterificationMethanol, Reflux, 6h>90%Very High (Up to 10 cycles)
PrO2​ TransesterificationAlcohol, Solvent-free, 200°C>90%High (Recoverable via centrifugation)

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, I have detailed two contrasting methodologies. Pay close attention to the causality notes, which explain the why behind the how.

Protocol A: Traditional Synthesis using H2​SO4​ (Homogeneous)

Causality Note: The use of excess alcohol drives the equilibrium toward the ester product via Le Chatelier's principle, while H2​SO4​ acts as both a proton source and a dehydrating agent[1].

  • Setup: In a 250 mL round-bottom flask, suspend 10.0 g of 4-nitrobenzoic acid in 100 mL of absolute ethanol.

  • Catalysis: Slowly add 5.0 mL of concentrated H2​SO4​ dropwise while stirring. (Caution: Highly exothermic. The acid protonates the deactivated carbonyl).

  • Reflux: Attach a reflux condenser and heat the mixture to 80-85°C for 4-6 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup (The Limiting Step): Cool to room temperature. Pour the mixture over 200 g of crushed ice. Slowly add saturated Na2​CO3​ solution until the pH reaches 8. This step is mandatory to neutralize excess acid and remove unreacted 4-nitrobenzoic acid, but it generates heavy aqueous waste.

  • Isolation: Filter the precipitated ethyl 4-nitrobenzoate, wash with cold distilled water, and recrystallize from ethanol.

Protocol B: Green Synthesis using Nd2​O3​ Solid Catalyst (Heterogeneous)

Causality Note: Toluene acts as an entrainer to continuously remove water via a Dean-Stark trap, driving the reaction forward without needing a chemical dehydrating agent. The solid catalyst entirely eliminates the need for basic neutralization[4].

  • Setup: Combine 33.4 g of 4-nitrobenzoic acid, 9.3 g of absolute ethanol, and 150 mL of toluene in a 500 mL round-bottom flask[4].

  • Catalysis: Add 1.0 g of Neodymium trioxide ( Nd2​O3​ ) catalyst[4].

  • Reflux & Dehydration: Attach a Dean-Stark apparatus and a reflux condenser. Heat to reflux (approx. 110°C) at 350 rpm for 3 hours[4]. Water generated during the esterification will azeotropically distill and collect in the trap.

  • Catalyst Recovery: Cool the mixture to room temperature. Filter the mixture to seamlessly recover the Nd2​O3​ catalyst. Wash the catalyst with a small amount of ethanol and dry it for the next cycle[4].

  • Isolation: Concentrate the filtrate under reduced pressure to remove toluene and excess ethanol, yielding >95% pure ethyl 4-nitrobenzoate[4].

Conclusion

The shift from traditional Brønsted acids to heterogeneous solid acids (like Zr/Ti networks and FeNP@SBA-15) and lanthanide oxides ( Nd2​O3​ , PrO2​ ) represents a critical optimization in nitrobenzoate synthesis. These modern catalysts maintain the electrophilic activation required for the deactivated nitrobenzoic acid while completely bypassing the severe environmental and operational bottlenecks of aqueous neutralization. For modern drug development professionals, adopting heterogeneous catalysis is no longer just an environmental choice—it is a fundamental process efficiency upgrade.

References

  • MDPI. "The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds." Molecules.[Link]

  • MDPI. "Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst." Nanomaterials.[Link]

  • RSC Publishing. "Discovery of lanthanide metal oxide catalyst for transesterification reaction by fluorescence-based high-throughput screening method and application to biodiesel production." RSC Advances.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2,5-Difluoro-3-Nitrobenzoate

As a Senior Application Scientist, I've witnessed firsthand the critical importance of rigorous safety protocols in the laboratory, especially when handling reactive and potentially hazardous compounds. Ethyl 2,5-difluor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've witnessed firsthand the critical importance of rigorous safety protocols in the laboratory, especially when handling reactive and potentially hazardous compounds. Ethyl 2,5-difluoro-3-nitrobenzoate, a compound frequently utilized in the synthesis of complex pharmaceutical intermediates, requires meticulous handling and a well-defined disposal strategy. This guide synthesizes field-proven insights with established safety standards to ensure that researchers, scientists, and drug development professionals can manage its waste stream confidently and safely.

The core principle of chemical waste management is to prevent harm to personnel and the environment.[1][2] This necessitates a "cradle-to-grave" approach, where the lifecycle of the chemical is managed from acquisition to disposal.[2] For Ethyl 2,5-difluoro-3-nitrobenzoate, its classification as a nitroaromatic compound warrants special attention due to the potential hazards associated with this class of chemicals, including toxicity and reactivity.[3][4][5]

Part 1: Hazard Assessment and Immediate Safety Precautions

Before any disposal procedure begins, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for Ethyl 2,5-difluoro-3-nitrobenzoate is not extensively documented, data from structurally similar nitroaromatic compounds provide a strong basis for a cautious approach.[3]

Key Hazards:

  • Toxicity: Nitroaromatic compounds are known for their potential toxicity if swallowed, inhaled, or absorbed through the skin.[3][5][6]

  • Irritation: It may cause skin, eye, and respiratory irritation.[7][8]

  • Reactivity: Aromatic nitro compounds can be reactive and may pose an explosion risk under specific conditions, such as heating with caustic alkalies or mixing with strong reducing agents.[4]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A robust PPE strategy is your first and most critical line of defense. All handling and disposal operations must be conducted with the following equipment:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes of liquid waste and contact with solid particles.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and absorption.[4] Always check the glove manufacturer's compatibility chart.
Body Protection A flame-resistant lab coat.Protects against incidental contact and potential fire hazards.
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][9][10]Minimizes the risk of inhaling dust or vapors.[6][8]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. The following workflow provides a clear, logical progression from waste generation to final removal by a licensed service.

Step 1: Waste Identification and Classification

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[2][11] Ethyl 2,5-difluoro-3-nitrobenzoate waste should be treated as hazardous due to its potential toxicity and reactivity characteristics.[12]

Step 2: Segregation is Key

Never mix incompatible waste streams.[1][13][14][15] This is a fundamental rule of laboratory safety that prevents dangerous reactions.

  • Solid Waste: Collect chemically contaminated materials such as gloves, paper towels, and weighing papers in a designated, clearly labeled hazardous waste container.[16]

  • Liquid Waste: Unused solutions or reaction mixtures containing Ethyl 2,5-difluoro-3-nitrobenzoate should be collected in a separate, compatible liquid waste container. Do not mix with aqueous waste or other solvent streams unless you have confirmed compatibility.[14]

  • Sharps: Contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.

Step 3: Proper Containment and Labeling

The integrity of your waste container is paramount to preventing leaks and ensuring safe transport.

  • Container Selection: Use containers that are compatible with the chemical. For Ethyl 2,5-difluoro-3-nitrobenzoate, a polyethylene or polypropylene container is suitable for solid waste. For liquid waste, use a glass or other chemically resistant container.[1] Ensure containers are leak-proof and have screw-top caps.[16]

  • Labeling: All waste containers must be clearly and accurately labeled.[13][15] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethyl 2,5-difluoro-3-nitrobenzoate"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

    • The name of the principal investigator or lab group.

Step 4: Safe Storage

Store waste containers in a designated, well-ventilated area away from heat, sparks, or open flames.[3][6][15]

  • Store in a cool, dry place.[17]

  • Ensure secondary containment is in place to capture any potential leaks.[1][16]

  • Do not store incompatible chemicals together.[13] Specifically, keep this waste stream away from strong oxidizing agents, reducing agents, and strong bases.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing Ethyl 2,5-difluoro-3-nitrobenzoate waste from point of generation to final disposal.

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 On-Site Management cluster_2 Disposal Pathway A Generation of Ethyl 2,5-difluoro-3-nitrobenzoate Waste B Hazard Assessment: Treat as Hazardous Waste A->B C Segregate Waste Streams (Solid vs. Liquid) B->C D Select Compatible Container (e.g., Polyethylene, Glass) C->D E Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards, Date D->E F Store in Designated Area: Cool, Dry, Ventilated, Secondary Containment E->F G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G When container is full or accumulation time limit is reached H Complete Hazardous Waste Manifest G->H I Final Disposal: Incineration or Other Approved Method H->I

Caption: Decision workflow for the safe disposal of Ethyl 2,5-difluoro-3-nitrobenzoate waste.

Part 3: Spill and Emergency Procedures

Accidents can happen, and a well-rehearsed emergency plan is crucial.

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity.[18]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.

  • Ventilate: Increase ventilation in the area, for instance, by using a fume hood.[19][20]

  • PPE: Don appropriate PPE before attempting any cleanup.[18]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial spill pillow.[18][20] For solid spills, carefully sweep the material to avoid creating dust.[7]

  • Cleanup: Absorb the spilled material, working from the outside in.[20] Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.[18][20]

  • Decontamination: Clean the spill area thoroughly with soap and water.[18][19]

  • Disposal: Label the container with the spill cleanup waste and manage it as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Remove contaminated clothing.[4][19]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8]

  • Inhalation: Move the individual to fresh air immediately.[7][8]

  • Seek Medical Attention: In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Part 4: Final Disposal by Licensed Professionals

The ultimate disposal of Ethyl 2,5-difluoro-3-nitrobenzoate waste must be handled by a licensed and certified hazardous waste management company.[12] These companies are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.[11][21]

The most common and effective disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[7][17][22]

By adhering to these rigorous protocols, you not only ensure your own safety and that of your colleagues but also uphold your professional responsibility to protect the environment.

References

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  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 24).
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  • 2,5-difluoro-3-nitrobenzoic acid | CAS#:741721-49-3 | Chemsrc. (2025, August 26).
  • 2,6-DIFLUORO-3-NITROBENZOICACID SDS, 83141-10-0 Safety Data Sheets - ECHEMI. (n.d.).
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